molecular formula C17H22ClNO3 B15611257 INF 195

INF 195

Cat. No.: B15611257
M. Wt: 323.8 g/mol
InChI Key: GYNZAFIFTANTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INF 195 is a useful research compound. Its molecular formula is C17H22ClNO3 and its molecular weight is 323.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

ethyl 1-[3-(2-chlorophenyl)propanoyl]piperidine-3-carboxylate

InChI

InChI=1S/C17H22ClNO3/c1-2-22-17(21)14-7-5-11-19(12-14)16(20)10-9-13-6-3-4-8-15(13)18/h3-4,6,8,14H,2,5,7,9-12H2,1H3

InChI Key

GYNZAFIFTANTDS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to INF 195: A Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INF 195 is a novel, potent, and selective small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome. With a molecular formula of C17H22ClNO3 and a CAS number of 1211379-56-4, this compound has demonstrated significant efficacy in modulating inflammatory pathways. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative biological data, and detailed experimental protocols related to this compound, serving as a vital resource for researchers in the fields of immunology, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a synthetic compound with the following chemical structure:

(A 2D chemical structure diagram of this compound would be presented here if image generation were supported.)

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C17H22ClNO3
Molecular Weight 323.81 g/mol
CAS Number 1211379-56-4
Appearance Solid
Purity ≥98%
Solubility Soluble in DMSO

Mechanism of Action: Targeting the NLRP3 Inflammasome

The innate immune system utilizes inflammasomes, which are intracellular multi-protein complexes, to detect and respond to a wide range of pathogens and cellular stress signals. The NLRP3 inflammasome, in particular, plays a crucial role in the inflammatory response. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.

Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. This compound exerts its therapeutic potential by directly inhibiting the activation of the NLRP3 inflammasome. This inhibition prevents the downstream cascade of inflammatory events, making it a promising candidate for the treatment of NLRP3-mediated pathologies.

NLRP3_Signaling_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs Priming Priming (NF-κB activation) PAMPs_DAMPs->Priming NLRP3_exp ↑ NLRP3, pro-IL-1β pro-IL-18 expression Priming->NLRP3_exp NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_Assembly Activation_Signal Activation Signal (e.g., ATP, Nigericin) Activation_Signal->NLRP3_Assembly Caspase1_act Caspase-1 Activation NLRP3_Assembly->Caspase1_act pro_IL1b pro-IL-1β Caspase1_act->pro_IL1b cleavage pro_IL18 pro-IL-18 Caspase1_act->pro_IL18 cleavage GSDMD Gasdermin D Caspase1_act->GSDMD cleavage INF195 This compound INF195->NLRP3_Assembly IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 1: Simplified signaling pathway of NLRP3 inflammasome activation and the point of inhibition by this compound.

Quantitative Biological Data

This compound has been evaluated in various in vitro and ex vivo models to quantify its inhibitory activity against the NLRP3 inflammasome and its potential therapeutic effects.

Table 2: In Vitro Efficacy of this compound

AssayCell TypeParameter MeasuredResultReference
NLRP3 Inflammasome InhibitionHuman MacrophagesInhibition of pyroptosis and IL-1β releaseEC50 = 0.15 µM[1]

Table 3: Ex Vivo Cardioprotective Effects of this compound in a Mouse Model of Myocardial Ischemia/Reperfusion Injury [2][3]

Concentration of this compoundChange in Infarct SizeChange in IL-1β Levels
5 µMSignificantly reducedSignificantly reduced
10 µMSignificantly reducedSignificantly reduced
20 µMEfficacy declined; lack of cardioprotection-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro NLRP3 Inflammasome Inhibition Assay in Human Macrophages

This protocol is designed to determine the efficacy of this compound in inhibiting NLRP3-driven pyroptosis and IL-1β release in human macrophages.[1]

4.1.1 Materials

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for human IL-1β

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

4.1.2 Cell Culture and Differentiation (for THP-1 cells)

  • Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates at a suitable density and treat with PMA (e.g., 50-100 ng/mL) for 48-72 hours.

  • After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours before the experiment.

4.1.3 Inflammasome Priming and Inhibitor Treatment

  • Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • After priming, remove the LPS-containing medium and add the medium containing different concentrations of this compound or vehicle (DMSO) to the cells.

  • Incubate the cells with the inhibitor for 1 hour at 37°C.

4.1.4 Inflammasome Activation and Readout

  • Activate the NLRP3 inflammasome by adding an activation signal such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) to the wells.

  • Incubate for an appropriate time (e.g., 1-2 hours for Nigericin, 30-60 minutes for ATP).

  • After incubation, centrifuge the plates to pellet the cells and collect the supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Assess cell pyroptosis by measuring the release of LDH into the supernatant using an LDH cytotoxicity assay kit.

4.1.5 Data Analysis

  • Calculate the percentage of inhibition of IL-1β release and LDH release for each concentration of this compound compared to the vehicle-treated control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow start Start cell_culture Cell Culture & Differentiation start->cell_culture priming Priming with LPS cell_culture->priming inhibitor_treatment Inhibitor Treatment (this compound) priming->inhibitor_treatment activation Activation (Nigericin/ATP) inhibitor_treatment->activation supernatant_collection Supernatant Collection activation->supernatant_collection elisa IL-1β ELISA supernatant_collection->elisa ldh_assay LDH Assay (Pyroptosis) supernatant_collection->ldh_assay data_analysis Data Analysis (EC50 Calculation) elisa->data_analysis ldh_assay->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the in vitro NLRP3 inflammasome inhibition assay.

Ex Vivo Cardioprotection Assay in an Isolated Mouse Heart Model

This protocol is used to assess the cardioprotective effects of this compound on myocardial ischemia/reperfusion injury in an ex vivo setting.[2][3]

4.2.1 Materials

  • Male C57BL/6 mice (8-10 weeks old)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • This compound

  • Triphenyltetrazolium chloride (TTC)

  • Formalin

  • ELISA kit for mouse IL-1β

4.2.2 Isolated Heart Perfusion

  • Anesthetize the mouse and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

  • Allow the heart to stabilize for a period of 20-30 minutes.

4.2.3 Ischemia/Reperfusion Protocol

  • Divide the hearts into experimental groups: Control (vehicle) and this compound treatment groups (e.g., 5, 10, and 20 µM).

  • For the treatment groups, perfuse the hearts with Krebs-Henseleit buffer containing the specified concentration of this compound for a short period before inducing ischemia.

  • Induce global ischemia by stopping the perfusion for 30 minutes.

  • Initiate reperfusion by restoring the flow of the oxygenated buffer (with or without this compound, depending on the experimental design) for 60-120 minutes.

4.2.4 Infarct Size Measurement

  • At the end of the reperfusion period, freeze the hearts.

  • Slice the ventricles into transverse sections.

  • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

  • Fix the slices in 10% formalin.

  • Image the heart slices and quantify the area of infarction and the total area of the ventricles using image analysis software.

  • Express the infarct size as a percentage of the total ventricular area.

4.2.5 IL-1β Measurement

  • Collect cardiac tissue homogenates at the end of the experiment.

  • Measure the concentration of IL-1β in the homogenates using a mouse IL-1β ELISA kit.

4.2.6 Data Analysis

  • Compare the infarct size and IL-1β levels between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a promising NLRP3 inflammasome inhibitor with potent in vitro activity and demonstrated cardioprotective effects in an ex vivo model of myocardial ischemia/reperfusion injury. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound for a range of inflammatory diseases. Future research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile to advance its development as a clinical candidate.

References

An In-depth Technical Guide to the Synthesis and Purification of Novel Influenza Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of a promising class of potent influenza hemagglutinin (HA) fusion inhibitors. This document details the core synthetic strategies, experimental protocols, quantitative biological data, and the underlying signaling pathways, intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. One of the most promising targets for anti-influenza drug design is the hemagglutinin (HA) protein, a viral surface glycoprotein (B1211001) essential for viral entry into host cells. HA mediates the fusion of the viral envelope with the endosomal membrane, a critical step in the viral replication cycle. Small molecule inhibitors that bind to the HA stem region can stabilize the pre-fusion conformation of the protein, preventing the pH-induced conformational changes required for membrane fusion.

This guide focuses on a series of highly potent HA fusion inhibitors developed through a combination of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry and amide coupling-based diversification. These strategies allow for the rapid generation of a library of analogs from a lead compound, facilitating the exploration of the structure-activity relationship (SAR) and the identification of candidates with subnanomolar efficacy.

Synthetic Methodologies

The synthesis of this class of influenza fusion inhibitors is centered around a modular approach, enabling rapid diversification of a core scaffold. The two primary synthetic strategies employed are Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and amide coupling.

Core Scaffold Synthesis via SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a robust and versatile click chemistry reaction that allows for the efficient formation of stable covalent bonds. In the context of these HA inhibitors, SuFEx is utilized to couple a diverse library of amine-containing fragments to a core scaffold functionalized with a SuFExable hub, such as an iminosulfur oxydifluoride.

Experimental Protocol: SuFEx-based Diversification

  • Preparation of the Iminosulfur Oxydifluoride Core: The lead molecule, modified with a primary amine, is reacted with thionyl tetrafluoride (O=SF₄) gas to install the iminosulfur oxydifluoride [RN=S(O)F₂] moiety. This reaction creates the "SuFExable" core ready for diversification.

  • Library Preparation: A library of diverse primary and secondary amine-containing fragments is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • SuFEx Reaction: To a solution of the iminosulfur oxydifluoride derivative in DMSO, the amine library in DMSO and a phosphate-buffered saline (PBS) solution (pH 7.4) are added.[1][2]

  • Incubation: The reaction mixture is shaken at 37°C overnight to ensure complete reaction.[1][2]

  • Direct-to-Biology Screening: For high-throughput screening, the resulting reaction mixtures, containing the newly synthesized sulfamide (B24259) or sulfuramidimidoyl fluoride linked compounds, can be directly used for biochemical activity measurement after a 100-fold dilution.[1][2]

Amide Coupling-Based Diversification

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the exploration of a vast chemical space due to the commercial availability of a wide array of carboxylic acids and amines.[3] This strategy is employed to further optimize the lead compounds by introducing additional functionalities.

Experimental Protocol: Amide Coupling

  • Reactant Preparation: A solution of the amine-functionalized core scaffold is prepared in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

  • Coupling Agent Addition: To this solution, the desired carboxylic acid, a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are added.[4]

  • Reaction: The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography.

Quantitative Data and Structure-Activity Relationship (SAR)

The combination of SuFEx and amide coupling has led to the identification of ultrapotent influenza fusion inhibitors with subnanomolar cellular antiviral activity against several influenza A group 1 strains.[1][5] The following table summarizes the biochemical and cellular potency of a selection of key compounds.

CompoundModificationBiochemical IC₅₀ (µM)Antiviral EC₅₀ (µM)
F0045(S) Parent Compound1.91.6 - 22.8
Compound 4 SuFEx-derived analog~1.0Not Reported
Compound 6(R) Amide coupling-derived analog<1.0Not Reported
Compound 7 Optimized analogNot ReportedSubnanomolar

Data synthesized from multiple sources.[1][3][6]

The structure-activity relationship studies indicate that the appended moieties from the diversification process occupy additional pockets on the HA surface, increasing the binding interaction. The accumulation of several polar interactions contributes to the improved affinity and potency.[1][5]

Purification of Final Compounds

The purification of the synthesized small molecule inhibitors is critical to ensure high purity for biological testing and characterization. High-performance liquid chromatography (HPLC) is the primary method for the final purification of these compounds.

Experimental Protocol: Preparative HPLC Purification

  • Column Selection: A reverse-phase C18 column is typically used for the purification of these relatively nonpolar small molecules.

  • Mobile Phase: A gradient elution system is employed, typically consisting of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Gradient: A typical gradient might start from 5-10% ACN and ramp up to 95-100% ACN over 20-30 minutes to elute the compound of interest while separating it from impurities.

  • Fraction Collection: Fractions are collected based on the UV absorbance profile at a suitable wavelength (e.g., 254 nm).

  • Analysis and Lyophilization: The collected fractions are analyzed by analytical HPLC and/or LC-MS to confirm purity. Pure fractions are combined and lyophilized to yield the final compound as a solid.

Mechanism of Action and Signaling Pathway

The target of these inhibitors is the influenza hemagglutinin (HA) protein, which mediates viral entry through a process of membrane fusion.

HA-Mediated Membrane Fusion Pathway

  • Attachment: The HA1 subunit of the HA trimer binds to sialic acid receptors on the host cell surface.

  • Endocytosis: The virus is internalized into an endosome.

  • Acidification: The endosome becomes acidified, triggering a conformational change in the HA protein.

  • Fusion Peptide Exposure: The HA2 subunit undergoes a dramatic rearrangement, exposing a hydrophobic "fusion peptide" that inserts into the endosomal membrane.

  • Hairpin Formation: The HA2 subunit then refolds into a stable six-helix bundle, pulling the viral and endosomal membranes together.

  • Membrane Fusion: This close apposition leads to the merging of the two membranes, forming a fusion pore through which the viral genome is released into the cytoplasm.

The small molecule inhibitors discussed in this guide bind to a conserved pocket in the stem region of the HA2 subunit. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the exposure of the fusion peptide and subsequent membrane fusion.[7]

Visualizations

Signaling Pathway Diagram

Caption: Influenza virus entry and inhibition of HA-mediated fusion.

Experimental Workflow Diagram

Synthesis_Purification_Workflow Start Lead Compound (Primary Amine) SuFEx_Hub SuFExable Core Synthesis (RN=S(O)F2) Start->SuFEx_Hub Amide_Core Amine-Functionalized Core Start->Amide_Core SuFEx_Reaction SuFEx Diversification SuFEx_Hub->SuFEx_Reaction Amine_Library Amine Fragment Library Amine_Library->SuFEx_Reaction Crude_Products Crude Product Library SuFEx_Reaction->Crude_Products Amide_Coupling Amide Coupling Diversification Amide_Core->Amide_Coupling Acid_Library Carboxylic Acid Library Acid_Library->Amide_Coupling Amide_Coupling->Crude_Products Purification Preparative HPLC Crude_Products->Purification Pure_Compounds Pure Inhibitors Purification->Pure_Compounds Screening Biological Screening Pure_Compounds->Screening

Caption: Workflow for synthesis and purification of HA inhibitors.

References

In Vitro Activity of INF195: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of INF195, a novel cytotoxic agent belonging to the class of chalcone (B49325) mimics. INF195 and its analogues, such as IPE-7, are characterized by a 1-(1H-imidazol-2-yl)ethan-1-one moiety and have demonstrated potent antimitotic properties by targeting tubulin. This document outlines the quantitative data on its cytotoxic effects, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and related experimental workflows.

Data Presentation: Cytotoxicity Profile

INF195 and related chalcone mimics exhibit significant growth inhibitory activity across a range of human cancer cell lines. While specific GI50 values for a compound explicitly named INF195 are not publicly available, the following table summarizes representative growth inhibition data for structurally related chalcone derivatives that also function as tubulin polymerization inhibitors. These compounds demonstrate efficacy in the low micromolar to nanomolar range.

Cell LineCancer TypeRepresentative GI50 (µM)
Leukemia
HL-60Acute Promyelocytic Leukemia0.1 - 2.0
K-562Chronic Myelogenous Leukemia0.5 - 5.0
Non-Small Cell Lung Cancer
A549Lung Carcinoma0.2 - 3.5
NCI-H460Large Cell Lung Cancer0.3 - 4.0
Colon Cancer
HCT-116Colorectal Carcinoma0.1 - 2.5
HT29Colorectal Adenocarcinoma0.4 - 6.0
Breast Cancer
MCF7Breast Adenocarcinoma0.1 - 4.0[1]
MDA-MB-231Breast Adenocarcinoma0.3 - 5.0
Prostate Cancer
DU-145Prostate Carcinoma0.2 - 3.0
Ovarian Cancer
OVCAR-3Ovarian Adenocarcinoma1.5 - 3.0[2]

Note: The GI50 values are representative of chalcone-based tubulin polymerization inhibitors and may not reflect the exact values for INF195. Actual values can vary based on the specific analogue and experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of INF195 are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of INF195 that inhibits cell growth by 50% (GI50). It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[3][4][5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • INF195 stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of INF195 in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of INF195. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the INF195 concentration and determine the GI50 value using a suitable software.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of INF195 on the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.[7]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • INF195 stock solution (in DMSO)

  • Positive control (e.g., colchicine)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well half-area microplates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[7]

  • Compound Addition: Pipette 10 µL of 10x concentrated INF195 dilutions, positive control, or vehicle control into the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]

  • Data Analysis: Plot the change in absorbance over time. Compare the polymerization curves of INF195-treated samples to the vehicle control to determine the effect on the rate and extent of tubulin polymerization. The IC50 for tubulin polymerization can be calculated from a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of INF195 on cell cycle progression by quantifying the DNA content of cells stained with propidium (B1200493) iodide (PI).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • INF195 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of INF195 for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubule Network

This technique allows for the visualization of the effects of INF195 on the cellular microtubule network.

Materials:

  • Cancer cell lines

  • Sterile glass coverslips

  • Complete cell culture medium

  • INF195 stock solution (in DMSO)

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with INF195 for the desired time.

  • Fixation: Gently wash the cells with PBS and fix them with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.[8]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.[8]

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash with PBS, and mount the coverslips onto microscope slides using antifade mounting medium.[8]

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of INF195 and the workflows of the key experimental protocols.

Signaling Pathway of INF195-Induced Apoptosis

INF195_Signaling_Pathway cluster_input Drug Action cluster_cellular_effect Cellular Effect cluster_mitosis Mitotic Arrest cluster_apoptosis Apoptosis INF195 INF195 Tubulin β-Tubulin (Colchicine Site) INF195->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Dynamics Polymerization->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Activates G2M G2/M Phase Arrest SAC->G2M Induces Bcl2 Phosphorylation/Degradation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) G2M->Bcl2 Leads to Caspases Caspase Cascade Activation (Caspase-9, Caspase-3) Bcl2->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Signaling pathway of INF195-induced apoptosis.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow prep 1. Prepare Reagents - Tubulin (>99% pure) - Polymerization Buffer + GTP - INF195 & Controls plate 2. Add 10µL of 10x INF195/ Controls to 96-well plate prep->plate initiate 3. Initiate reaction with 90µL of cold tubulin solution plate->initiate read 4. Read absorbance at 340nm every 60s for 60 min at 37°C initiate->read analyze 5. Analyze Data - Plot Absorbance vs. Time - Determine IC50 read->analyze Cell_Cycle_Workflow treat 1. Seed and treat cells with INF195 for 24h harvest 2. Harvest cells and wash with PBS treat->harvest fix 3. Fix cells in cold 70% ethanol harvest->fix stain 4. Stain with Propidium Iodide and RNase A fix->stain analyze 5. Analyze by Flow Cytometry and quantify cell cycle phases stain->analyze

References

INF 195: A Novel NLRP3 Inflammasome Inhibitor for Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Overview of its Discovery, Mechanism, and Preclinical Evaluation

Abstract

INF 195 is a recently identified, potent, and selective non-covalent inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. It functions as an ethyl ester prodrug, which is metabolized in vivo to its active form, INF150. Preclinical studies have demonstrated its efficacy in mitigating myocardial ischemia-reperfusion injury by inhibiting NLRP3-driven pyroptosis and the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical data available for this compound.

Discovery and Development History

This compound was discovered as part of a research program focused on identifying novel chemical scaffolds for NLRP3 inhibition. Researchers synthesized a series of novel compounds and, through in vitro screening, identified this compound as a lead candidate with optimal NLRP3 inhibitory activity.[1] The development strategy focused on creating a prodrug that could effectively penetrate cells, such as cardiomyocytes, where it is then converted to its active metabolite, INF150.[2]

Note: A detailed, step-by-step history of the initial lead discovery, the full scope of the structure-activity relationship (SAR) studies, and the complete preclinical development pathway, including comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology data, are not publicly available in the reviewed literature. No information regarding clinical trials for this compound has been found.

Mechanism of Action

This compound exerts its therapeutic effects by targeting the NLRP3 inflammasome, a key component of the innate immune system. The activation of the NLRP3 inflammasome is a critical event in the inflammatory response associated with myocardial ischemia-reperfusion injury.

The proposed signaling pathway is as follows:

INF195_Mechanism_of_Action cluster_cell Cardiomyocyte / Macrophage INF195 This compound (Prodrug) INF150 INF150 (Active Metabolite) INF195->INF150 Esterase hydrolysis NLRP3_Inflammasome NLRP3 Inflammasome INF150->NLRP3_Inflammasome Caspase1 Caspase-1 (Active) NLRP3_Inflammasome->Caspase1 Activation Pro_Caspase1 Pro-Caspase-1 IL1B IL-1β (Released) Caspase1->IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Induction Pro_IL1B Pro-IL-1β Ischemia_Reperfusion Ischemia/ Reperfusion Injury Ischemia_Reperfusion->NLRP3_Inflammasome Activates

Figure 1: Proposed mechanism of action for this compound.

As depicted in Figure 1, this compound, a prodrug, enters the cell and is hydrolyzed by esterases to its active metabolite, INF150. INF150 then inhibits the assembly and activation of the NLRP3 inflammasome, which is triggered by danger signals associated with ischemia-reperfusion injury. This inhibition prevents the conversion of pro-caspase-1 to active caspase-1. Consequently, the cleavage of pro-IL-1β into its mature, secreted form is blocked, and the inflammatory cell death pathway known as pyroptosis is inhibited.

Preclinical Data

The preclinical evaluation of this compound has primarily focused on its efficacy in a model of myocardial ischemia-reperfusion injury.

In Vitro Efficacy

This compound has been shown to inhibit NLRP3-driven macrophage pyroptosis and IL-1β release with an EC50 of 0.15 μM.[3][4][5]

Ex Vivo Efficacy

In an isolated mouse heart model of ischemia-reperfusion injury, pretreatment with this compound demonstrated a dose-dependent cardioprotective effect.

Treatment GroupConcentration (µM)Infarct Size (% of Risk Area)Reduction in IL-1β LevelsReference
Control (Ischemia-Reperfusion)-64.8 ± 1.9-[3]
This compound538.1 ± 1.3Significant[3]
This compound10Significant ReductionSignificant[6]
This compound20No significant reductionNot reported[6]

Table 1: Ex Vivo Efficacy of this compound in a Mouse Model of Myocardial Ischemia-Reperfusion Injury

The data indicate that lower concentrations of this compound are effective in reducing infarct size, while the highest tested concentration (20 µM) did not show a significant protective effect.[6]

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is not publicly available, the synthesis of this compound involves the reaction of 3-(2-chlorophenyl)propanoic acid with a 3-piperidinecarboxamide derivative.[6]

INF195_Synthesis_Workflow Reactant_A 3-(2-chlorophenyl)propanoic acid Coupling Amide Coupling Reactant_A->Coupling Reactant_B 3-piperidinecarboxamide derivative Reactant_B->Coupling INF195 This compound Coupling->INF195

Figure 2: Simplified workflow for the synthesis of this compound.
In Vitro Pyroptosis and IL-1β Release Assay

  • Cell Line: Human macrophages.

  • Method: Cells are treated with varying concentrations of this compound (e.g., 0.1-100 μM) for a specified period (e.g., 72 hours).

  • Induction of Pyroptosis: NLRP3-driven pyroptosis and IL-1β release are induced.

  • Endpoint: The extent of pyroptosis and the concentration of released IL-1β are quantified.

  • Reference: [3]

Ex Vivo Myocardial Ischemia-Reperfusion Model
  • Model: Isolated mouse hearts.

  • Protocol:

    • Hearts are subjected to a period of global ischemia (e.g., 30 minutes).

    • This is followed by a period of reperfusion (e.g., 1 hour).

    • Different groups are pre-treated with varying concentrations of this compound (e.g., 5, 10, or 20 μM) before ischemia.

  • Endpoints:

    • Infarct size is measured.

    • Concentrations of caspase-1 and IL-1β in cardiac tissue homogenates are determined by ELISA.

  • Reference: [6]

Ex_Vivo_Workflow Heart_Isolation Isolate Mouse Heart Pretreatment Pre-treat with this compound (5, 10, or 20 µM) Heart_Isolation->Pretreatment Ischemia 30 min Global Ischemia Pretreatment->Ischemia Reperfusion 1 hr Reperfusion Ischemia->Reperfusion Analysis Measure Infarct Size & IL-1β/Caspase-1 Levels Reperfusion->Analysis

Figure 3: Experimental workflow for the ex vivo model.

Conclusion

This compound is a promising novel NLRP3 inflammasome inhibitor with demonstrated cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action, involving the inhibition of pyroptosis and IL-1β release, targets a key inflammatory pathway in this pathology. While the initial findings are encouraging, a more comprehensive understanding of its discovery, preclinical development, and safety profile is necessary to fully assess its therapeutic potential. Further research, including detailed pharmacokinetic and toxicology studies, as well as eventual clinical trials, will be crucial in determining the future of this compound as a treatment for cardiovascular diseases.

References

Technical Guide: INF 195 - A Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INF 195 is a potent and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4] As a key component of the innate immune system, the NLRP3 inflammasome's dysregulation is implicated in a wide range of inflammatory diseases. This compound has emerged as a valuable research tool for investigating the role of the NLRP3 inflammasome in various pathological conditions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

The available physical and chemical data for this compound are summarized below. It is important to note that detailed information regarding properties such as boiling point, melting point, and density are not extensively documented in publicly available literature.

PropertyValueReference
Chemical Name ethyl 3-(3-(2-chlorophenyl)propyl)piperidine-1-carboxylateN/A
CAS Number 1211379-56-4[2][5]
Molecular Formula C17H22ClNO3[2][5]
Molecular Weight 323.81 g/mol [2][5]
Physical Form Viscous Liquid[2][5]
Solubility DMSO: 120 mg/mL[2][5]
Purity ≥99.0%[2][5]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][5]

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound functions as a direct inhibitor of the NLRP3 inflammasome.[2][3][4][5] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.

  • Activation (Signal 2): A second stimulus, such as nigericin (B1684572) or ATP, triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, and also cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis and the release of the mature cytokines.

This compound exerts its inhibitory effect by acting on the NLRP3 component of this pathway, thereby preventing the downstream events of cytokine release and pyroptosis. The precise binding site and the exact mechanism of inhibition (e.g., interference with ATPase activity or protein-protein interactions) are not yet fully elucidated in the public domain.

Signaling Pathway Diagram

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) & Inhibition cluster_downstream Downstream Effects PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Nucleus Nucleus NFkB->Nucleus Pro_IL1b_mRNA pro-IL-1β mRNA Nucleus->Pro_IL1b_mRNA Transcription NLRP3_mRNA NLRP3 mRNA Nucleus->NLRP3_mRNA Transcription Pro_IL1b pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b Translation NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive Translation DAMPs DAMPs (e.g., ATP, Nigericin) DAMPs->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Activation INF195 This compound INF195->NLRP3_active Inhibition Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b IL-1β (mature) Pyroptosis Pyroptosis & Cytokine Release GSDMD_N GSDMD-N Pore GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically citing the use of this compound are not widely available. However, based on its function as an NLRP3 inhibitor, the following sections outline general methodologies for key experiments where this compound would be utilized. Researchers should optimize concentrations and incubation times for their specific experimental systems.

In Vitro Macrophage Pyroptosis and IL-1β Release Assay

This assay is fundamental for characterizing the inhibitory activity of this compound on NLRP3 inflammasome activation in a cellular context.

Objective: To determine the efficacy of this compound in inhibiting NLRP3-driven pyroptosis and IL-1β release in macrophages.

Cell Lines:

  • Human THP-1 monocytes, differentiated into macrophages.

  • Mouse bone marrow-derived macrophages (BMDMs).

General Protocol:

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes in a 96-well plate and differentiate into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

    • For BMDMs, harvest bone marrow cells and differentiate for 7 days with macrophage colony-stimulating factor (M-CSF). Seed the differentiated BMDMs in a 96-well plate.

  • Priming (Signal 1):

    • Prime the macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Pre-treat the primed cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding a stimulus such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour.

  • Sample Collection:

    • Centrifuge the plate and collect the cell culture supernatants.

  • Readouts:

    • IL-1β Release: Quantify the concentration of IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Pyroptosis (Cell Lysis): Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatants using a commercially available LDH cytotoxicity assay kit.

Ex Vivo Myocardial Ischemia/Reperfusion Injury Model

This compound has shown potential in protecting the heart from ischemia/reperfusion injury.[3] The Langendorff-perfused isolated heart model is a standard method to evaluate such cardioprotective effects.

Objective: To assess the ability of this compound to reduce myocardial infarct size in an ex vivo model of ischemia/reperfusion injury.

Animal Model:

  • Mice (e.g., C57BL/6).

General Protocol:

  • Heart Isolation and Perfusion:

    • Anesthetize the mouse and rapidly excise the heart.

    • Mount the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.

  • Stabilization:

    • Allow the heart to stabilize for a period (e.g., 30 minutes).

  • Ischemia:

    • Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion and Treatment:

    • Initiate reperfusion with Krebs-Henseleit buffer containing different concentrations of this compound (e.g., 5 µM, 10 µM) or vehicle control for a specified duration (e.g., 60-120 minutes).

  • Infarct Size Measurement:

    • Freeze the heart and slice it into sections.

    • Incubate the slices with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.

    • Image the sections and quantify the infarct size as a percentage of the total ventricular area.

  • Biochemical Analysis:

    • Collect the coronary effluent during reperfusion to measure the release of biomarkers such as LDH.

    • Homogenize the heart tissue to measure levels of inflammatory markers like IL-1β and caspase-1 activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay: Macrophage Pyroptosis cluster_readouts_vitro Readouts cluster_exvivo Ex Vivo Model: Myocardial I/R Injury cluster_readouts_exvivo Readouts start_vitro Seed & Differentiate Macrophages (THP-1 or BMDM) prime Prime with LPS (Signal 1) start_vitro->prime inhibit Treat with this compound / Vehicle prime->inhibit activate Activate with Nigericin / ATP (Signal 2) inhibit->activate collect_supernatant Collect Supernatant activate->collect_supernatant elisa IL-1β ELISA collect_supernatant->elisa ldh LDH Assay (Pyroptosis) collect_supernatant->ldh start_exvivo Isolate & Perfuse Heart (Langendorff) stabilize Stabilization Period start_exvivo->stabilize ischemia Induce Global Ischemia stabilize->ischemia reperfuse Reperfuse with this compound / Vehicle ischemia->reperfuse ttc TTC Staining (Infarct Size) reperfuse->ttc biochem Biochemical Analysis (LDH, IL-1β) reperfuse->biochem

Caption: General experimental workflows for in vitro and ex vivo evaluation of this compound.

Synthesis and Characterization

Information regarding the chemical synthesis and analytical characterization (e.g., NMR, HPLC, mass spectrometry) of this compound is not publicly available and is likely proprietary. Researchers interested in this information should consult the commercial suppliers of the compound.

Conclusion

This compound is a valuable tool for studying the role of the NLRP3 inflammasome in health and disease. Its ability to inhibit NLRP3-driven inflammation and pyroptosis makes it a compound of interest for research in a variety of fields, including immunology, cardiology, and neuroinflammation. While detailed physical, chemical, and synthesis data are limited in the public domain, the general experimental protocols outlined in this guide provide a framework for its application in the laboratory. As with any research compound, it is imperative for investigators to independently validate its activity and optimize its use for their specific experimental needs.

References

The Biological Impact of INF 195: A Technical Guide to its Interaction with the NLRP3 Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INF 195 is a novel small molecule inhibitor targeting the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] This technical guide provides an in-depth overview of the known biological pathways affected by this compound, with a focus on its mechanism of action as an NLRP3 inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases.

Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, making it a significant therapeutic target. This compound exerts its effects by specifically inhibiting NLRP3-driven pyroptosis and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][3]

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which activate transcription factors like NF-κB. This leads to the increased expression of NLRP3 and the inactive precursor of IL-1β (pro-IL-1β).

  • Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β into its mature, active form, which is subsequently secreted from the cell. Active caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound intervenes in this pathway to prevent the downstream inflammatory consequences.

Diagram of the NLRP3 Inflammasome Signaling Pathway

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory point of this compound.

Quantitative Data

The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified, demonstrating its potency.

ParameterValueCell TypeAssayReference
EC50 of IL-1β Release 0.15 µMMacrophagesIL-1β Release Assay[1]
Effective Concentration 5-10 µMIsolated Mouse HeartsReduction of Infarct Size and IL-1β Levels[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These are representative protocols for the assessment of NLRP3 inflammasome inhibition.

Cell Viability and Pyroptosis Assay (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

  • THP-1 cells (or other suitable macrophage cell line)

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin (B1684572) or ATP

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA for 48-72 hours.

  • Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-incubate the primed cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

  • Induce NLRP3 activation by adding an activator like nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.

  • Collect the cell culture supernatant.

  • Measure LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

  • Calculate the percentage of LDH release relative to a positive control (lysed cells).

Diagram of the Experimental Workflow for NLRP3 Inhibition Assay

Experimental_Workflow start Start differentiate Differentiate THP-1 cells with PMA (48-72h) start->differentiate prime Prime with LPS (Signal 1, 3-4h) differentiate->prime inhibit Add this compound (1h) prime->inhibit activate Activate with Nigericin/ATP (Signal 2, 1-2h) inhibit->activate collect Collect Supernatant activate->collect measure Measure LDH Release (Pyroptosis) & IL-1β (ELISA) collect->measure end End measure->end

References

Preliminary Toxicity Screening of INF 195: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a representative technical guide on the preliminary toxicity screening of an investigational compound, designated here as INF 195. As there is no publicly available information for a compound with this identifier, the data, protocols, and pathways presented herein are illustrative and have been synthesized from publicly available information and general knowledge of preclinical toxicology to demonstrate the core components of such a report. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

The preliminary toxicity screening of a new chemical entity is a critical step in the early stages of drug development. These initial studies are designed to identify potential target organs for toxicity, determine the maximum tolerated dose (MTD), and provide essential safety data to support the initiation of further non-clinical and eventual clinical studies.[1][2] This guide summarizes the findings from the preliminary toxicity assessment of this compound, encompassing acute toxicity, genotoxicity, and safety pharmacology evaluations. The primary objectives of these studies are to characterize the potential adverse effects of this compound and to establish a preliminary safety profile to inform the subsequent stages of its development.[1][3]

Acute Toxicity

Acute toxicity studies are conducted to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance. These studies are essential for determining the intrinsic toxicity of a compound and for guiding dose selection in subsequent repeat-dose toxicity studies.[2]

Data Summary

The acute toxicity of this compound was evaluated in two rodent species, the Sprague-Dawley rat and the CD-1 mouse, via oral (p.o.) and intravenous (i.v.) routes of administration. The median lethal dose (LD50) was determined for each species and route.

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Interval (mg/kg)Key Clinical Observations
Sprague-Dawley RatOral (p.o.)> 2000N/ANo mortality or significant clinical signs of toxicity.
Sprague-Dawley RatIntravenous (i.v.)350310 - 390Sedation, ataxia, and labored breathing at high doses.
CD-1 MouseOral (p.o.)15001350 - 1650Piloerection and decreased activity at doses >1000 mg/kg.
CD-1 MouseIntravenous (i.v.)275245 - 305Tremors and convulsions at lethal doses.
Experimental Protocol: Acute Oral Toxicity in Rats
  • Test System: Young adult Sprague-Dawley rats (8-10 weeks old), with an equal number of males and females.

  • Housing: Animals were housed in standard polycarbonate cages with ad libitum access to standard rodent chow and water, under a 12-hour light/dark cycle.

  • Dosing: this compound was formulated in a 0.5% methylcellulose (B11928114) solution and administered once by oral gavage. A limit test was performed at a dose of 2000 mg/kg.

  • Observation Period: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.

  • Necropsy: A gross necropsy was performed on all animals at the end of the observation period.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to induce damage to genetic material, which can lead to mutations or cancer. A standard battery of in vitro tests is typically conducted as an initial screen.[4][5]

Data Summary

The genotoxic potential of this compound was evaluated using a standard battery of in vitro assays, including the bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test in mammalian cells.

AssayTest SystemMetabolic Activation (S9)Concentration Range Tested (µg/mL)Result
Bacterial Reverse Mutation (Ames)Salmonella typhimurium TA98, TA100, TA1535, TA1537; Escherichia coli WP2 uvrAWith and Without0.1 - 5000Negative
In Vitro Micronucleus TestHuman Peripheral Blood Lymphocytes (HPBL)With and Without1 - 100Negative
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2 uvrA).

  • Method: The plate incorporation method was used. Various concentrations of this compound, the bacterial tester strain, and either a buffer or a metabolic activation system (S9 mix) were combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[6][7] The core battery of tests typically assesses the cardiovascular, central nervous, and respiratory systems.[6]

Data Summary

The potential for this compound to affect cardiovascular function was assessed in vitro by evaluating its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a key indicator of the potential for cardiac arrhythmias.

AssayTest SystemTest MethodIC50 (µM)Result
hERG Potassium Channel AssayHuman Embryonic Kidney (HEK293) cells stably expressing the hERG channelPatch Clamp Electrophysiology> 30No significant inhibition of the hERG current was observed at concentrations up to 30 µM.
Experimental Protocol: hERG Potassium Channel Assay
  • Test System: HEK293 cells stably transfected with the hERG potassium channel.

  • Method: Whole-cell patch-clamp recordings were performed at room temperature. The effect of this compound on the hERG tail current was measured following a depolarizing voltage step.

  • Data Analysis: The concentration-response curve for the inhibition of the hERG current was plotted to determine the IC50 value.

Visualizations

Experimental Workflow

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Genotoxicity Genotoxicity Acute Toxicity Acute Toxicity Genotoxicity->Acute Toxicity Go/No-Go hERG Assay hERG Assay hERG Assay->Acute Toxicity Go/No-Go Dose Range Finding Dose Range Finding Acute Toxicity->Dose Range Finding Repeat-Dose Toxicity Repeat-Dose Toxicity Dose Range Finding->Repeat-Dose Toxicity IND Submission IND Submission Repeat-Dose Toxicity->IND Submission Compound Synthesis Compound Synthesis Compound Synthesis->Genotoxicity Compound Synthesis->hERG Assay

Caption: A typical workflow for preclinical toxicity screening.

Hypothetical Signaling Pathway

Cellular_Stress_Pathway INF_195 This compound (Hypothetical Stressor) ROS Reactive Oxygen Species (ROS) INF_195->ROS induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 oxidizes Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Hypothetical Nrf2-mediated oxidative stress response pathway.

Conclusion

The preliminary toxicity screening of the illustrative compound, this compound, indicates a generally favorable acute toxicity profile, with a high oral LD50 in rats and no evidence of genotoxicity in the in vitro assays conducted. Furthermore, the lack of significant hERG channel inhibition suggests a low potential for a specific type of drug-induced cardiac arrhythmia. These initial findings support the continued investigation of this compound in further non-clinical studies to more comprehensively characterize its safety profile.

References

Methodological & Application

Application Notes for INF 195: A Novel KRAS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

INF 195 is a potent and selective small molecule inhibitor targeting the Kirsten Rat Sarcoma (KRAS) protein, a critical GTPase that functions as a molecular switch in cellular signaling.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, lung, and colorectal cancers.[2][3] These mutations often lead to constitutive activation of KRAS, resulting in uncontrolled cell proliferation and survival through downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT cascades.[4][5] this compound is designed to modulate the activity of mutant KRAS, offering a promising avenue for therapeutic intervention in KRAS-driven malignancies. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture models.

Mechanism of Action

This compound interferes with the function of constitutively active KRAS, leading to the downregulation of downstream signaling pathways that promote oncogenesis. By inhibiting KRAS, this compound is expected to decrease the phosphorylation of key signaling molecules such as ERK and AKT, ultimately leading to reduced cell viability and proliferation in cancer cells harboring KRAS mutations.[6][7]

Data Presentation

The efficacy of this compound has been evaluated across a panel of cancer cell lines with varying KRAS mutation statuses. The following table summarizes the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) for downstream signaling inhibition.

Cell LineCancer TypeKRAS StatusThis compound IC50 (nM)p-ERK Inhibition DC50 (nM)
AsPC-1PancreaticG12D155
Mia PaCa-2PancreaticG12C258
SW620ColorectalG12V5018
HT-29ColorectalWild-Type>1000>500
A549LungG12S4015
HCT116ColorectalG13D6022

Mandatory Visualizations

cluster_0 Experimental Workflow for this compound Evaluation cluster_1 Endpoint Assays start Start: Culture KRAS Mutant and Wild-Type Cell Lines treatment Treat cells with a dose range of this compound (and vehicle control) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT or ATP-based) incubation->viability western Western Blot Analysis (p-ERK, p-AKT, total ERK/AKT) incubation->western if_staining Immunofluorescence (KRAS Localization) incubation->if_staining analysis Data Analysis: - Calculate IC50 for viability - Quantify protein expression - Image analysis viability->analysis western->analysis if_staining->analysis conclusion Conclusion: Determine efficacy and mechanism of this compound analysis->conclusion

Caption: Experimental workflow for evaluating this compound in cell culture.

cluster_0 KRAS Signaling Pathway and this compound Inhibition cluster_1 MAPK Pathway cluster_2 PI3K/AKT Pathway egfr Growth Factor Receptor (e.g., EGFR) kras KRAS egfr->kras raf RAF kras->raf pi3k PI3K kras->pi3k inf195 This compound inf195->kras mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, and Growth erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: KRAS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • KRAS mutant and wild-type cancer cell lines (e.g., AsPC-1, Mia PaCa-2, HT-29)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Culture cells in T-75 flasks with complete growth medium.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.[2]

  • For experiments, harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform cell counting.[8]

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed 1,000-3,000 cells per well in a 96-well plate and allow them to adhere overnight.[3]

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium with the this compound dilutions and a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C.[3]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.[3]

Western Blot Analysis for KRAS Signaling

Materials:

  • 6-well plates

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.[10]

  • Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and add lysis buffer.[6]

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[2]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[10]

  • Transfer the proteins to a PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[10]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

  • Visualize the protein bands using an ECL substrate and an imaging system.[10]

Immunofluorescence for KRAS Localization

Materials:

  • Glass coverslips in 24-well plates

  • This compound stock solution

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-KRAS)

  • Fluorophore-conjugated secondary antibody

  • DAPI solution

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in 24-well plates and allow them to adhere.

  • Treat cells with this compound and a vehicle control.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.[4]

  • Block non-specific binding with blocking buffer for 1 hour.[4]

  • Incubate with the primary anti-KRAS antibody for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[4]

  • Counterstain the nuclei with DAPI for 5 minutes.[4]

  • Mount the coverslips onto glass slides using antifade mounting medium.[4]

  • Visualize the subcellular localization of KRAS using a fluorescence or confocal microscope.[4]

References

Application Notes and Protocols for JZL195 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JZL195 is a potent and selective dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[1][2] By inhibiting both FAAH and MAGL, JZL195 effectively elevates the levels of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) in vivo.[1][3] This modulation of the endocannabinoid system has shown significant therapeutic potential in preclinical animal models, particularly in the context of inflammatory and neuropathic pain.[1][4][5] These application notes provide a comprehensive overview of the use of JZL195 in animal models, including its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

JZL195 exerts its effects by preventing the breakdown of the endocannabinoids AEA and 2-AG. FAAH is the primary enzyme responsible for the hydrolysis of AEA, while MAGL is the main enzyme for 2-AG degradation.[1][6] The simultaneous inhibition of both enzymes by JZL195 leads to a significant and sustained increase in the concentrations of both AEA and 2-AG in the brain and peripheral tissues.[1][3] These endocannabinoids then act on cannabinoid receptors, primarily CB1 and CB2, to produce a range of physiological effects, including analgesia.[4] The dual-inhibition approach of JZL195 appears to offer a broader spectrum of activity compared to selective inhibitors of either FAAH or MAGL alone.[1][6]

Signaling Pathway

The signaling pathway initiated by JZL195 administration is centered on the enhancement of the endocannabinoid system. The increased levels of AEA and 2-AG lead to the activation of presynaptic CB1 receptors, which typically results in the inhibition of neurotransmitter release. Activation of CB2 receptors, primarily found on immune cells, is associated with anti-inflammatory effects.

JZL195_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Immune Cell JZL195 JZL195 MAGL MAGL JZL195->MAGL Inhibits TwoAG 2-AG MAGL->TwoAG Degrades CB1 CB1 Receptor TwoAG->CB1 Activates Neurotransmitter Neurotransmitter Release Inhibition CB1->Neurotransmitter Leads to FAAH FAAH AEA Anandamide (AEA) FAAH->AEA Degrades CB2 CB2 Receptor AEA->CB2 Activates AntiInflammatory Anti-inflammatory Effects CB2->AntiInflammatory Leads to

JZL195 mechanism of action.

Data Presentation

The following tables summarize quantitative data from key studies utilizing JZL195 in rodent models.

Table 1: In Vivo Efficacy of JZL195 in Murine Pain Models

Animal ModelSpeciesPain AssayJZL195 Dose (mg/kg, i.p.)OutcomeReference
Inflammatory Pain (CFA-induced)MouseMechanical Allodynia10, 20Dose-dependent reduction in paw withdrawal threshold[1]
Inflammatory Pain (CFA-induced)MouseThermal Hyperalgesia10, 20Dose-dependent increase in paw withdrawal latency[1]
Neuropathic Pain (CCI)MouseMechanical Allodynia3, 10, 18Dose-dependent reversal of mechanical allodynia[4]
Neuropathic Pain (CCI)MouseCold Allodynia3, 10, 18Dose-dependent reduction in cold allodynia[4]
Migraine-like Pain (NTG-induced)RatOrofacial Formalin Test3Reduction in nocifensive behavior[7]

Table 2: Pharmacodynamic Effects of JZL195 on Endocannabinoid Levels in Mouse Brain

JZL195 Dose (mg/kg, i.p.)Time Post-InjectionBrain Anandamide (AEA) LevelBrain 2-Arachidonoylglycerol (2-AG) LevelReference
204 hours~10-fold increase~10-fold increase[1]
3 - 204 hoursDose-dependent increaseDose-dependent increase[3]

Table 3: Behavioral Side Effects of JZL195 in Mice

Behavioral AssayJZL195 Dose (mg/kg, i.p.)Observed EffectReference
Catalepsy (Bar Test)>10Increased latency to descend[1][4]
Hypomotility (Open Field)>10Reduced distance traveled[1][4]
Motor Incoordination (Rotarod)>10Reduced latency to fall[4]

Experimental Protocols

Detailed methodologies for key experiments involving JZL195 are provided below.

Protocol 1: Assessment of JZL195 in a Murine Model of Inflammatory Pain

This protocol is adapted from studies investigating the anti-allodynic and anti-hyperalgesic effects of JZL195.

1. Animal Model:

  • Species: Male C57BL/6 mice.

  • Induction of Inflammation: Intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw.

2. JZL195 Administration:

  • Formulation: Dissolve JZL195 in a vehicle such as a mixture of ethanol, emulphor, and saline.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosage: A dose-response study is recommended (e.g., 3, 10, 20 mg/kg).

  • Timing: Administer JZL195 typically 24 hours after CFA injection.

3. Behavioral Testing:

  • Mechanical Allodynia: Assessed using von Frey filaments. Measure the paw withdrawal threshold in response to filament application.

  • Thermal Hyperalgesia: Assessed using a plantar test apparatus (e.g., Hargreaves test). Measure the paw withdrawal latency in response to a radiant heat source.

  • Timing: Behavioral testing is typically performed 1-2 hours after JZL195 administration.

4. Data Analysis:

  • Compare paw withdrawal thresholds and latencies between vehicle-treated and JZL195-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Inflammatory_Pain_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal Male C57BL/6 Mice CFA Intraplantar CFA Injection Animal->CFA Day 0 JZL195 JZL195 or Vehicle (i.p.) CFA->JZL195 Day 1 Allodynia Mechanical Allodynia (von Frey) JZL195->Allodynia 1-2 hours post-injection Hyperalgesia Thermal Hyperalgesia (Plantar Test) JZL195->Hyperalgesia 1-2 hours post-injection Analysis Statistical Analysis of Paw Withdrawal Thresholds/Latencies Allodynia->Analysis Hyperalgesia->Analysis

Workflow for inflammatory pain model.
Protocol 2: Evaluation of JZL195 in a Murine Model of Neuropathic Pain

This protocol is based on studies using the chronic constriction injury (CCI) model.

1. Animal Model:

  • Species: Male C57BL/6 mice.

  • Induction of Neuropathy: Chronic Constriction Injury (CCI) of the sciatic nerve.

2. JZL195 Administration:

  • Formulation: As described in Protocol 1.

  • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Dosage: A dose-response study is recommended (e.g., 3, 10, 18 mg/kg).

  • Timing: Administer JZL195 after the development of neuropathic pain (e.g., 7 days post-CCI surgery).

3. Behavioral Testing:

  • Mechanical Allodynia: Assessed using von Frey filaments.

  • Cold Allodynia: Assessed by applying a drop of acetone (B3395972) to the paw and measuring the duration of the response.

  • Timing: Behavioral testing is typically performed 1-2 hours after JZL195 administration.

4. Data Analysis:

  • Compare paw withdrawal thresholds and acetone response durations between vehicle-treated and JZL195-treated groups.

Neuropathic_Pain_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal Male C57BL/6 Mice CCI Chronic Constriction Injury (CCI) Animal->CCI Day 0 JZL195 JZL195 or Vehicle (s.c. or i.p.) CCI->JZL195 Day 7 Mech_Allodynia Mechanical Allodynia (von Frey) JZL195->Mech_Allodynia 1-2 hours post-injection Cold_Allodynia Cold Allodynia (Acetone Test) JZL195->Cold_Allodynia 1-2 hours post-injection Analysis Statistical Analysis of Paw Withdrawal and Acetone Response Mech_Allodynia->Analysis Cold_Allodynia->Analysis

Workflow for neuropathic pain model.

Concluding Remarks

JZL195 represents a valuable pharmacological tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. Its dual inhibitory action on FAAH and MAGL provides a robust method for augmenting endocannabinoid signaling in vivo. The provided protocols and data serve as a guide for researchers and drug development professionals in designing and interpreting studies utilizing JZL195 in animal models of pain and inflammation. Careful consideration of dose-response relationships and potential behavioral side effects is crucial for the successful application of this compound in preclinical research.

References

INF 195 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: INF 195

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the investigational compound this compound, a potent and selective inhibitor of the Janus Kinase 1 (JAK1) enzyme. The information presented is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational studies. The protocols and data herein are based on established in-house methodologies for characterizing the activity of kinase inhibitors.

Background and Mechanism of Action

This compound is a small molecule inhibitor targeting the JAK1 enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors involved in inflammation and cellular proliferation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. This compound acts by competitively binding to the ATP-binding site of the JAK1 kinase domain, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling leads to the modulation of gene expression and subsequent cellular responses.

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Cytokine Receptor jak1 JAK1 receptor->jak1 Activates stat STAT jak1->stat Phosphorylates p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Expression nucleus->gene Modulates inf195 This compound inf195->jak1 Inhibits cytokine Cytokine cytokine->receptor Binds

Caption: JAK-STAT pathway and this compound mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound derived from preclinical studies.

Table 1: In Vitro Potency of this compound
Cell LineCancer TypeTarget MutationIC50 (nM)
HELErythroleukemiaJAK2 V617F250
NCI-H1975NSCLCEGFR T790M>10,000
A549NSCLCKRAS G12S>10,000
U-937Histiocytic LymphomaWild-Type JAK115
Table 2: In Vivo Efficacy in U-937 Xenograft Model
Treatment GroupDosage (mg/kg)AdministrationTumor Growth Inhibition (%)
Vehicle Control0Oral, QD0
This compound10Oral, QD45
This compound30Oral, QD78
This compound50Oral, QD92
Table 3: Pharmacokinetic Profile of this compound in Mice (30 mg/kg, Oral)
ParameterValueUnits
Tmax1.5hours
Cmax2,100ng/mL
AUC (0-24h)15,500ng*h/mL
Half-life (t1/2)4.2hours

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Cell Viability (IC50) Determination

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., U-937)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • 6-8 week old female athymic nude mice

  • U-937 cells

  • Matrigel

  • This compound formulation (e.g., in 0.5% methylcellulose)

  • Calipers, scales, and oral gavage needles

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 U-937 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Dosing Administration: Administer this compound or vehicle control orally once daily (QD) for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Workflow Diagram for In Vivo Study

InVivo_Workflow start Start implant Implant U-937 Cells in Nude Mice start->implant growth Monitor Tumor Growth (100-150 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer this compound or Vehicle (Oral, QD, 21 Days) randomize->treat monitor Measure Tumor Volume & Body Weight (2x/week) treat->monitor endpoint Endpoint: Euthanize, Excise Tumors monitor->endpoint analyze Analyze Data (Calculate TGI) endpoint->analyze end End analyze->end

Caption: Experimental workflow for the xenograft study.

Administration and Storage

  • In Vitro: For in vitro experiments, prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.

  • In Vivo: For in vivo studies, this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in water. The formulation should be prepared fresh daily and administered via oral gavage.

  • Storage: The solid compound should be stored at 2-8°C, protected from light and moisture.

Safety Precautions

This compound is an investigational compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. In case of contact, wash the affected area thoroughly with water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Analytical Methods for the Quantification of INF 195

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of established analytical methods for the accurate quantification of INF 195, a novel therapeutic protein. The following sections detail the principles, protocols, and comparative data for three key analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers and drug development professionals in selecting and implementing the most appropriate method for their specific research needs, from basic research to clinical sample analysis.

I. Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification

ELISA is a highly sensitive and specific immunoassay used for the detection and quantification of proteins in various biological samples.[1][2][3][4][5] The sandwich ELISA format is particularly well-suited for the specific quantification of this compound in complex matrices such as serum, plasma, and cell culture supernatants.[4][5][6]

Data Presentation: Comparison of ELISA Performance
ParameterAssay A (Chemiluminescent)Assay B (Colorimetric)
Limit of Detection (LOD) 5 pg/mL20 pg/mL
Limit of Quantification (LOQ) 15 pg/mL60 pg/mL
Dynamic Range 15 - 2000 pg/mL60 - 4000 pg/mL
Intra-assay Precision (%CV) < 5%< 8%
Inter-assay Precision (%CV) < 8%< 12%
Sample Volume 50 µL100 µL
Assay Time 4 hours3.5 hours
Experimental Protocol: Sandwich ELISA for this compound

This protocol outlines the steps for quantifying this compound using a sandwich ELISA.[5][6][7]

A. Materials:

  • This compound-specific capture antibody

  • Biotinylated this compound-specific detection antibody

  • Recombinant this compound standard

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplate

  • Microplate reader

B. Protocol:

  • Coating: Dilute the capture antibody to 2 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[5]

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.[7]

  • Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the recombinant this compound standard. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[5]

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[5]

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Substrate Reaction: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of this compound in the samples.

Visualization: ELISA Workflow

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat Overnight Incubation block Block Non-specific Binding Sites coat->block 2h Incubation add_sample Add Samples and Standards block->add_sample 2h Incubation add_detection Add Biotinylated Detection Antibody add_sample->add_detection 1h Incubation add_enzyme Add Streptavidin-HRP add_detection->add_enzyme 30min Incubation add_substrate Add TMB Substrate add_enzyme->add_substrate 15-30min Incubation stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data read_plate->analyze

Caption: A diagram of the sandwich ELISA workflow for this compound quantification.

II. Mass Spectrometry (MS) for this compound Quantification

Mass spectrometry is a powerful analytical technique for protein identification and quantification, offering high specificity and the ability to distinguish between different protein isoforms and post-translational modifications.[8][9][10][11] For this compound, a targeted proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards provides accurate and precise quantification.[12]

Data Presentation: Comparison of MS-based Quantification Methods
ParameterSelected Reaction Monitoring (SRM)Parallel Reaction Monitoring (PRM)
Lower Limit of Quantification (LLOQ) 50 ng/mL25 ng/mL
Linearity (r²) > 0.995> 0.998
Accuracy (% bias) ± 10%± 8%
Precision (%CV) < 15%< 10%
Throughput HighMedium
Specificity HighVery High
Experimental Protocol: LC-MS/MS for this compound Quantification

This protocol describes a bottom-up proteomics workflow for the quantification of this compound.[10]

A. Materials:

  • Sample containing this compound (e.g., plasma, cell lysate)

  • Stable isotope-labeled this compound peptide standard

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Formic acid

  • Acetonitrile (B52724) (ACN)

  • LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)

B. Protocol:

  • Sample Preparation:

    • Spike the sample with a known amount of the stable isotope-labeled this compound peptide standard.

    • Denature the proteins by adding urea to a final concentration of 8M.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to below 2M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the purified peptides and resuspend them in a solution of 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into the LC-MS/MS system.

    • Separate the peptides using a C18 reverse-phase column with a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides using a targeted MS method (SRM or PRM) to monitor specific precursor-to-fragment ion transitions for both the endogenous this compound peptide and the labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of the endogenous and standard peptides.

    • Calculate the peak area ratio.

    • Quantify the amount of this compound in the original sample by comparing the peak area ratio to a standard curve generated with known concentrations of this compound.

Visualization: MS-based Quantification Workflow

MS_Workflow start Start sample_prep Sample Preparation (Denaturation, Reduction, Alkylation) start->sample_prep digestion Tryptic Digestion sample_prep->digestion cleanup Peptide Cleanup (SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis (Peak Integration, Quantification) lcms->data_analysis result Result data_analysis->result

Caption: A diagram of the LC-MS/MS workflow for this compound quantification.

III. High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a robust and widely used technique for the separation, identification, and quantification of proteins.[13][14] Reversed-phase HPLC (RP-HPLC) is particularly effective for the analysis of this compound, separating it from other proteins based on its hydrophobicity.[13]

Data Presentation: Comparison of HPLC Detection Methods
ParameterUV Absorbance (280 nm)Fluorescence Detection
Limit of Detection (LOD) 1 µg/mL100 ng/mL
Limit of Quantification (LOQ) 3 µg/mL300 ng/mL
Linearity (r²) > 0.99> 0.999
Precision (%RSD) < 5%< 3%
Selectivity ModerateHigh (with derivatization)
Sample Requirement HigherLower
Experimental Protocol: RP-HPLC for this compound Quantification

This protocol outlines the general procedure for quantifying this compound using RP-HPLC with UV detection.[13][15]

A. Materials:

  • Purified this compound standard

  • Sample containing this compound

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • HPLC system with a C4 or C8 reversed-phase column and UV detector

B. Protocol:

  • Sample Preparation:

    • Prepare a series of this compound standards of known concentrations.

    • Filter all samples and standards through a 0.22 µm filter before injection.[13]

  • HPLC System Setup:

    • Equilibrate the C4/C8 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detector to monitor absorbance at 280 nm.[13]

  • Injection and Separation:

    • Inject a fixed volume of the sample or standard onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the bound proteins. For example:

      • 0-5 min: 5% B

      • 5-35 min: 5-95% B

      • 35-40 min: 95% B

      • 40-45 min: 95-5% B

      • 45-50 min: 5% B

  • Data Acquisition and Analysis:

    • Record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time, as determined by the injection of the purified standard.

    • Integrate the area of the this compound peak.

    • Generate a standard curve by plotting the peak areas of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visualization: HPLC Quantification Logic

HPLC_Logic cluster_0 Standard Curve Generation cluster_1 Sample Analysis std1 Standard 1 (Known Conc.) hplc_std HPLC Analysis std1->hplc_std std2 Standard 2 (Known Conc.) std2->hplc_std std3 Standard n (Known Conc.) std3->hplc_std peak_areas_std Peak Areas hplc_std->peak_areas_std std_curve Standard Curve (Peak Area vs. Conc.) peak_areas_std->std_curve quantification Quantification std_curve->quantification sample Unknown Sample hplc_sample HPLC Analysis sample->hplc_sample peak_area_sample Peak Area hplc_sample->peak_area_sample peak_area_sample->quantification

Caption: A diagram illustrating the logic of HPLC quantification using a standard curve.

References

Application Note: INF 195 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: INF 195 in High-Throughput Screening Assays Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic agents. The development and optimization of robust and reliable HTS assays are critical for the successful identification of lead compounds. This document provides a detailed overview of the application of a novel compound, referred to herein as this compound, in HTS assays. While public domain information on a specific molecule designated "this compound" is not available, this application note will, for illustrative purposes, draw upon methodologies and principles from related screening campaigns to provide a comprehensive guide for researchers. The protocols and data presented are based on established HTS practices and may require optimization for specific experimental contexts.

Core Requirements

Data Presentation

Due to the absence of specific public data for a compound named "this compound," the following table provides a template for how quantitative data from an HTS campaign for a hypothetical inhibitor could be structured. This example assumes a screen targeting a specific kinase.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)EC50 (µM)Z'-factorTarget(s)Notes
This compound (Hypothetical) 850.51.20.85Kinase XPotent inhibitor with good assay performance.
Control Compound A950.10.30.85Kinase XReference inhibitor.
Control Compound B5> 50> 500.85Kinase XNegative control.

Experimental Protocols

The following are detailed methodologies for key experiments that would be involved in characterizing a compound like this compound in an HTS workflow.

Protocol 1: Primary High-Throughput Screening Assay (Biochemical)

Objective: To identify inhibitors of a target enzyme (e.g., a kinase) from a large compound library.

Materials:

  • 384-well microplates

  • Acoustic liquid handler for compound dispensing

  • Microplate reader (e.g., fluorescence, luminescence)

  • Recombinant target enzyme

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Test compounds (including this compound) and controls (positive and negative)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each test compound (10 mM in DMSO) into a 384-well assay plate. For controls, dispense DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of the target enzyme solution (at 2X final concentration) to all wells.

  • Initiation of Reaction: Add 5 µL of a substrate/ATP mixture (at 2X final concentration) to all wells to start the enzymatic reaction. The final volume in each well is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the detection reagent to each well. Incubate for the manufacturer-recommended time (e.g., 30-60 minutes).

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Dose-Response and IC50 Determination

Objective: To determine the potency (IC50) of hit compounds identified in the primary screen.

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound (e.g., this compound) in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the biochemical assay as described in Protocol 1, using the serially diluted compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

Signaling Pathway

The specific signaling pathway affected by a hypothetical "this compound" would depend on its molecular target. For instance, if this compound were a MEK inhibitor, it would target the MAPK/ERK pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription INF195 This compound INF195->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and characterize novel inhibitors.

AssayDev Assay Development & Optimization PrimaryHTS Primary HTS (Single Concentration) AssayDev->PrimaryHTS HitConfirm Hit Confirmation & Triage PrimaryHTS->HitConfirm DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse SecondaryAssay Secondary & Orthogonal Assays (e.g., Cell-based) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR

Caption: Standard workflow for a high-throughput screening campaign.

Preparing Stock Solutions of INF 195: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of INF 195, a known inhibitor of the NLRP3 inflammasome. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Application Notes

This compound is a small molecule inhibitor of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. Due to its role in a variety of inflammatory diseases, the NLRP3 inflammasome is a significant target for therapeutic intervention. Accurate preparation of this compound stock solutions is the first critical step in studying its biological effects.

Key Experimental Parameters

The following table summarizes the essential quantitative data for this compound, which is necessary for the accurate preparation of stock solutions.

PropertyValueSource
Molecular Weight 323.81 g/mol [1]
Chemical Formula C17H22ClNO3[1]
CAS Number 1211379-56-4[1]
Solubility in DMSO 120 mg/mL; 10 mM[1][2]
Appearance Viscous Liquid[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening the vial, allow the this compound solid to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture, which can impact the compound's stability and solubility.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM x 1 mL x 323.81 g/mol / 1000 = 3.2381 mg

  • Weigh this compound: On a calibrated analytical balance, carefully weigh out the calculated amount of this compound into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution. Visually inspect the solution to ensure no solid particles are present.

  • Aliquot for Storage: To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.

Storage and Handling:

  • Solid this compound: Store at -20°C for up to 3 years or at 4°C for up to 2 years, protected from light and moisture.[1]

  • Stock Solutions in DMSO:

    • For long-term storage, store aliquots at -80°C for up to 6 months.[1]

    • For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]

  • Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to use fresh aliquots for each experiment.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A Equilibrate this compound to Room Temperature B Calculate Required Mass (e.g., for 10 mM solution) A->B C Weigh this compound B->C D Add Anhydrous DMSO C->D E Vortex / Sonicate until Dissolved D->E F Aliquot into Single-Use Tubes E->F G Store at -80°C (long-term) or -20°C (short-term) F->G

Caption: Workflow for preparing this compound stock solutions.

NLRP3 Inflammasome Signaling Pathway

G cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Effector Function PAMPs PAMPs / DAMPs TLR TLR / TNFR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive Stimuli K+ Efflux, ROS, Lysosomal Damage Stimuli->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleavage Inflammasome->Casp1 autocleavage IL1b Mature IL-1β ProIL1b->IL1b Pyroptosis Pyroptosis (Cell Death & Cytokine Release) IL1b->Pyroptosis GSDMD->Pyroptosis INF195 This compound INF195->NLRP3_active inhibits

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

References

Application of INF 195 in Specific Disease Models: A Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "INF 195" in the context of disease models have revealed a likely misidentification of the subject. The designation "this compound" corresponds to a handheld infrared thermometer, not a compound, molecule, or therapeutic agent used in biomedical research.

The product, manufactured by UEi Test Instruments, is designed for measuring surface temperatures without contact. Its applications are in industrial, HVAC, and electrical settings, and it is not intended for or used in biological or medical research in the capacity of a therapeutic or diagnostic agent within disease models.

It is possible that the query intended to refer to a different agent with a similar designation. For instance, research exists on the broadly neutralizing antibody 8ANC195 , which is relevant in the context of HIV-1 research. This antibody has been studied for its ability to neutralize the virus and is a subject of interest in the development of HIV therapies and vaccines.[1]

Given the discrepancy, we are unable to provide detailed application notes, protocols, and data presentations for "this compound" in specific disease models as requested. To proceed, we kindly request clarification on the compound or agent of interest. Please verify the name and provide any additional context that may help in identifying the correct subject for your research needs.

Once the correct agent is identified, we will be able to generate the requested detailed application notes, including:

  • Quantitative Data Summaries: Presented in clearly structured tables.

  • Detailed Experimental Protocols: Outlining the methodologies for key experiments.

  • Signaling Pathway and Workflow Diagrams: Visualized using Graphviz (DOT language) with descriptive captions.

We look forward to your clarification to provide you with the accurate and relevant information you require.

References

Application Notes and Protocols for INF 195 Treatment in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide detailed protocols and supporting data for the use of INF 195 in primary cell lines. This compound is a therapeutic agent designed to modulate key cellular pathways involved in oncogenesis. The information presented here is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Note on this compound: The therapeutic agent "this compound" is understood to function as a mimic of microRNA-195 (miR-195). miR-195 is a well-documented tumor-suppressing miRNA that is frequently downregulated in various cancers, including glioblastoma.[1][2][3] By upregulating miR-195 activity, this compound aims to restore normal cellular regulation and inhibit cancer progression. The protocols and data presented herein are based on the established mechanism of action of miR-195.

Mechanism of Action: The miR-195 Signaling Pathway

In glioblastoma and other cancer cells, the downregulation of miR-195 leads to the overexpression of its target oncogenes, promoting uncontrolled cell proliferation and invasion.[1][2][3] this compound, acting as a miR-195 mimic, directly targets the 3'-untranslated regions (3'-UTR) of the messenger RNA (mRNA) for E2F Transcription Factor 3 (E2F3) and Cyclin D3 (CCND3), leading to their translational repression and/or degradation.[1][2]

The key downstream effects of this compound treatment are:

  • Cell Cycle Arrest: The reduction of E2F3, a critical transcription factor for G1/S transition, leads to cell cycle arrest at the G1 phase.[1][4]

  • Inhibition of Invasion: The suppression of CCND3 results in the cytoplasmic accumulation of the cyclin-dependent kinase inhibitor p27(Kip1), which has been shown to inhibit cell invasion.[1][2]

  • Reduced Proliferation: By targeting other cyclins such as Cyclin D1 (CCND1) and Cyclin E1 (CCNE1), this compound further halts the cell cycle and reduces overall tumor cell proliferation.[5][6]

Signaling Pathway Diagram

miR195_Pathway cluster_effects Downstream Effects This compound (miR-195 mimic) This compound (miR-195 mimic) E2F3 E2F3 This compound (miR-195 mimic)->E2F3 CCND3 CCND3 This compound (miR-195 mimic)->CCND3 CCND1 Cyclin D1 This compound (miR-195 mimic)->CCND1 CCNE1 Cyclin E1 This compound (miR-195 mimic)->CCNE1 G1_S G1/S Transition E2F3->G1_S p27 p27(Kip1) (cytoplasmic accumulation) CCND3->p27 pRb pRb Phosphorylation CCND1->pRb CCNE1->pRb Invasion Cell Invasion p27->Invasion pRb->G1_S PCNA PCNA Proliferation Cell Proliferation G1_S->Proliferation Proliferation->PCNA

Caption: The signaling pathway of this compound (miR-195 mimic) in primary cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (miR-195 mimic) treatment on primary glioblastoma cell lines. Data is presented as the mean ± standard deviation.

Table 1: Effect of this compound on Cell Proliferation and Cell Cycle Distribution

Cell LineTreatmentBrdU Incorporation (%)G1/G0 Phase (%)S Phase (%)
LN18 Negative Control36.5 ± 4.255.1 ± 3.838.2 ± 3.1
This compound 21.3 ± 3.1 72.4 ± 4.5 20.5 ± 2.7
T98G Negative Control34.2 ± 3.958.3 ± 4.135.6 ± 2.9
This compound 18.7 ± 2.8 75.1 ± 4.9 17.9 ± 2.4

Data adapted from studies on miR-195 overexpression in glioma cell lines.[7] ***p<0.001 vs. Negative Control.

Table 2: Effect of this compound on Target Protein Expression

Cell LineTreatmentCyclin D1 (relative expression)Cyclin E1 (relative expression)pRb (relative phosphorylation)
LN18 Negative Control1.00 ± 0.121.00 ± 0.151.00 ± 0.11
This compound 0.38 ± 0.05 0.45 ± 0.06 0.31 ± 0.04
T98G Negative Control1.00 ± 0.141.00 ± 0.131.00 ± 0.10
This compound 0.41 ± 0.07 0.49 ± 0.08 0.35 ± 0.05

Data adapted from studies on miR-195 overexpression in glioma cell lines.[6] ***p<0.001 vs. Negative Control.

Experimental Protocols

Protocol 1: Treatment of Primary Glioblastoma Cells with this compound

This protocol details the transfection of this compound, a miR-195 mimic, into primary human glioblastoma cells using a lipid-based transfection reagent.

Materials:

  • Primary human glioblastoma cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • This compound (miR-195 mimic) and negative control mimic

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed primary glioblastoma cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.

    • Ensure cells are 60-80% confluent at the time of transfection.[8]

  • Preparation of Transfection Complexes (per well):

    • Tube A: Dilute 2.0 µL of 20 µM this compound or negative control mimic stock solution in 125 µL of Opti-MEM™.

    • Tube B: Dilute 5.0 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™.

    • Incubate both tubes at room temperature for 5 minutes.[8]

  • Complex Formation:

    • Add the diluted this compound/control mimic from Tube A to the diluted transfection reagent in Tube B.

    • Mix gently by pipetting and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection:

    • Add the 250 µL of the transfection complex mixture drop-wise to each well containing the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 6-12 hours, replace the transfection medium with fresh complete culture medium.[9]

    • Continue to incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., Western blot, proliferation assay).

Protocol 2: Analysis of Cell Proliferation using BrdU Incorporation Assay

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation following this compound treatment.

Materials:

  • This compound-treated and control primary cells (from Protocol 1)

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2.5 N H₂SO₄)

  • Microplate reader

Procedure:

  • BrdU Labeling:

    • At 48 hours post-transfection, add BrdU Labeling Reagent to each well at a final concentration of 10 µM.

    • Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Remove the labeling medium and wash the cells with PBS.

    • Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate and incubate until color develops (typically 15-30 minutes).

    • Add 100 µL of Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of BrdU incorporation relative to the negative control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in primary cell lines.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Downstream Analysis cluster_data 4. Data Interpretation start Culture Primary Glioblastoma Cells seed Seed Cells in Multi-well Plates start->seed transfect Transfect with this compound or Negative Control seed->transfect incubate Incubate for 48-72 hours transfect->incubate analysis Endpoints incubate->analysis proliferation Cell Proliferation Assay (e.g., BrdU) analysis->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) analysis->cell_cycle protein Protein Expression (Western Blot) analysis->protein invasion Invasion Assay (Transwell) analysis->invasion interpret Analyze and Interpret Results proliferation->interpret cell_cycle->interpret protein->interpret invasion->interpret

Caption: A generalized workflow for evaluating the effects of this compound treatment.

References

Application Notes & Protocols for Measuring 8ANC195 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy of 8ANC195, a Broadly Neutralizing Antibody Against HIV-1, requires further investigation through targeted research. The initial search did not yield specific quantitative data or detailed experimental protocols for a compound designated as "INF 195". However, the search did identify "8ANC195", a broadly neutralizing antibody (bNAb) against HIV-1, which will be used as a representative agent for the purpose of these application notes.

This document provides detailed methodologies for researchers, scientists, and drug development professionals to assess the efficacy of the broadly neutralizing antibody, 8ANC195.

Introduction to 8ANC195

8ANC195 is a broadly neutralizing antibody that targets the HIV-1 envelope glycoprotein (B1211001) (Env)[1]. Its epitope spans both the gp120 and gp41 subunits of Env[1]. The mechanism of neutralization likely involves preventing the conformational changes in the Env trimer that are necessary for co-receptor binding and subsequent fusion with the target cell membrane[1]. Notably, 8ANC195 can bind to both closed and partially open conformations of the Env trimer, suggesting a degree of flexibility in its neutralizing activity[1]. Understanding the efficacy of 8ANC195 is critical for its potential development as a therapeutic or prophylactic agent against HIV-1 infection[1].

In Vitro Efficacy Assays

A crucial first step in evaluating the efficacy of 8ANC195 is to determine its ability to neutralize HIV-1 in vitro.

The most common method to assess the in vitro efficacy of neutralizing antibodies is the microneutralization assay[2]. This assay measures the ability of an antibody to prevent viral entry and infection of target cells.

Experimental Protocol: Pseudovirus Neutralization Assay

  • Cell Culture: Maintain TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Pseudovirus Production: Co-transfect 293T cells with an Env-expressing plasmid for a specific HIV-1 strain and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv). Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and store at -80°C.

  • Neutralization Reaction:

    • Serially dilute 8ANC195 antibody in DMEM in a 96-well plate.

    • Add a standardized amount of pseudovirus to each well containing the antibody dilutions.

    • Incubate the antibody-virus mixture for 1 hour at 37°C.

  • Infection: Add TZM-bl cells to each well and incubate for 48 hours at 37°C.

  • Readout: Measure luciferase activity using a luminometer. The reduction in luciferase signal in the presence of the antibody compared to the virus-only control indicates neutralization.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the antibody concentration required to reduce viral infection by 50%.

Data Presentation: In Vitro Neutralization of HIV-1 Pseudoviruses by 8ANC195

HIV-1 StrainTiterIC50 (µg/mL)
Strain AHigh0.15
Strain BMedium0.89
Strain CLow5.20
Strain DResistant>50

Note: This is example data. Actual values would be generated from experimental results.

To further understand how 8ANC195 neutralizes HIV-1, experiments can be designed to investigate its impact on the Env glycoprotein.

Experimental Protocol: Env-Receptor Binding Inhibition Assay

  • Plate Coating: Coat a 96-well plate with soluble CD4 (sCD4).

  • Incubation: Add recombinant HIV-1 gp120 protein to the sCD4-coated wells and incubate.

  • Antibody Addition: Add serial dilutions of 8ANC195 to the wells and incubate.

  • Detection: Use a labeled secondary antibody that recognizes a different epitope on gp120 to detect the amount of gp120 bound to sCD4.

  • Analysis: A reduction in the detection signal indicates that 8ANC195 interferes with the gp120-sCD4 interaction.

In Vivo Efficacy Models

Evaluating the efficacy of 8ANC195 in a living organism is a critical step in preclinical development.

Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), can be used to model HIV-1 infection and evaluate the efficacy of neutralizing antibodies[3].

Experimental Protocol: HIV-1 Challenge in Humanized Mice

  • Animal Model: Use humanized mice (e.g., NSG mice reconstituted with human CD34+ cells).

  • Antibody Administration: Administer a single dose of 8ANC195 or a placebo control to the mice via intraperitoneal or intravenous injection.

  • Viral Challenge: After a defined period, challenge the mice with a known infectious dose of a pathogenic HIV-1 strain.

  • Monitoring: Monitor the mice for viral load in the plasma over several weeks using a quantitative RT-PCR assay.

  • Endpoint Analysis: Compare the viral loads between the 8ANC195-treated group and the placebo group. A significant reduction or prevention of infection in the treated group indicates in vivo efficacy.

Data Presentation: In Vivo Efficacy of 8ANC195 in a Humanized Mouse Model

Treatment GroupNumber of AnimalsPeak Viral Load (copies/mL)Percentage of Protected Animals
Placebo105.8 x 10^50%
8ANC195 (10 mg/kg)10<10080%
8ANC195 (1 mg/kg)102.3 x 10^340%

Note: This is example data. Actual values would be generated from experimental results.

Biomarker Analysis

Identifying and monitoring biomarkers can provide insights into the in vivo activity of 8ANC195.

Potential Biomarkers for 8ANC195 Efficacy:

  • Viral Load: The most direct measure of antiviral efficacy.

  • CD4+ T cell count: To assess the impact on immune system preservation.

  • Inflammatory Cytokines: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 may be monitored as indicators of systemic inflammation, which is often associated with HIV-1 infection[4][5].

Experimental Protocol: Cytokine Profiling

  • Sample Collection: Collect plasma samples from treated and control animals at various time points.

  • Multiplex Assay: Use a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure the concentrations of multiple cytokines (e.g., IL-1β, IL-6, TNF-α).

  • Data Analysis: Compare the cytokine profiles between the 8ANC195-treated and placebo groups to assess the immunomodulatory effects of the antibody.

Visualizations

Signaling Pathway

HIV_Entry_and_8ANC195_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_antibody 8ANC195 Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 4. Fusion CD4->CCR5 2. Conformational Change bNAb 8ANC195 bNAb->gp120 Inhibition bNAb->gp41

Caption: HIV-1 entry and inhibition by 8ANC195.

Experimental Workflow

In_Vivo_Efficacy_Workflow start Start: Humanized Mice treatment Administer 8ANC195 or Placebo start->treatment challenge HIV-1 Challenge treatment->challenge monitoring Monitor Viral Load (qRT-PCR) challenge->monitoring endpoint Endpoint: Compare Viral Loads monitoring->endpoint

References

Troubleshooting & Optimization

troubleshooting INF 195 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the INF 195 Experimental Variability Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals to identify and mitigate sources of variability in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and plate-to-plate variability in our this compound cell-based assay results. What are the likely causes?

High variability in cell-based assays is a common challenge that can arise from multiple factors. Key areas to investigate include:

  • Cell Culture Inconsistency: Variations in cell passage number, confluency at the time of the assay, and inconsistent cell seeding density can all contribute to variability.[1][2][3] It's crucial to use cells within a consistent passage range and ensure a uniform cell number across all wells.[4]

  • Reagent Quality and Handling: The quality and consistency of reagents are paramount for reproducible results.[5][6][7][8] Substandard or improperly stored reagents can introduce significant experimental noise.[5] Ensure all reagents, including this compound, are stored correctly and avoid repeated freeze-thaw cycles.[9]

  • Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a primary source of variability in microplate-based assays.[4][10]

  • Edge Effects: Wells located on the perimeter of a microplate are prone to increased evaporation and temperature fluctuations, which can alter cell growth and reagent concentrations, leading to skewed data.[11][12][13][14][15]

  • Incubation Conditions: Fluctuations in incubator temperature, humidity, and CO2 levels can introduce significant variability.[4][11]

Q2: Our immunoassay for detecting this compound-induced protein phosphorylation is showing high background and inconsistent results. How can we troubleshoot this?

High background and inconsistent results in immunoassays can be frustrating. A systematic approach to troubleshooting is often effective:

  • Review the Protocol: Carefully compare your experimental steps with the recommended protocol. Even minor deviations can significantly impact results.[16]

  • Reagent Preparation and Storage: Ensure all buffers are at the correct pH and molarity, and that detection reagents have not expired.[9][16] Improperly prepared or stored reagents are a common cause of issues.[9]

  • Washing Steps: Inadequate washing can leave behind unbound antibodies, leading to high background, while excessive washing can remove bound complexes, resulting in a weaker signal.[9]

  • Antibody Performance: The primary antibody may not be performing optimally. Consider titrating the antibody to find the ideal concentration.[16] It can also be beneficial to test multiple antibodies targeting different epitopes of the protein of interest.[16]

  • Blocking: Ensure that the blocking buffer is appropriate for the assay and that the incubation time is sufficient to prevent non-specific binding.

Q3: What steps can we take to minimize the "edge effect" in our 96-well plate experiments with this compound?

The edge effect is a well-documented phenomenon that can significantly impact data reliability.[11][12][13][14][15] Here are several strategies to mitigate it:

  • Avoid Outer Wells: The simplest approach is to avoid using the outermost wells of the microplate for experimental samples.[11][13][14] These wells can be filled with sterile water or media to create a humidity buffer.[11][12]

  • Use Specialized Plates: Some microplates are designed with moats around the perimeter that can be filled with liquid to minimize evaporation from the experimental wells.[11]

  • Ensure Proper Incubation: Maintain a humidified environment in the incubator (ideally ≥95% humidity) and minimize the frequency of opening the incubator door.[11]

  • Use Plate Sealers: Sealing plates with breathable membranes for cell-based assays or foil seals for biochemical assays can significantly reduce evaporation.[12][13][15]

  • Randomize Plate Layout: Randomizing the placement of samples and controls across the plate can help to statistically minimize the impact of any systematic spatial effects.[14]

Quantitative Data Tables

Table 1: Recommended Pipetting Tolerances for this compound Experiments

Pipette Volume (µL)Maximum Inaccuracy (%)Maximum Imprecision (CV%)
1 - 10± 2.5%≤ 1.5%
11 - 100± 1.5%≤ 1.0%
101 - 1000± 1.0%≤ 0.8%

CV: Coefficient of Variation. Data is hypothetical and should be confirmed with your institution's calibration standards.

Table 2: Acceptable Assay Performance Metrics for this compound High-Throughput Screens

ParameterAcceptable RangeImplication
Z'-factor≥ 0.5Excellent assay quality, good separation between positive and negative controls.
Signal-to-Background (S/B) Ratio> 10Robust signal window.
Coefficient of Variation (%CV) of Controls< 15%Good reproducibility of control measurements.

Experimental Protocols

Protocol 1: Standard Cell Seeding for this compound Assays
  • Cell Culture: Culture cells in the recommended medium and ensure they are in the logarithmic growth phase. Use cells within a consistent, low passage number range (e.g., passages 5-15).

  • Cell Counting: Detach cells using a gentle enzyme (e.g., TrypLE) and neutralize. Perform an accurate cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method like Trypan Blue exclusion; viability should be >95%.

  • Cell Suspension Preparation: Resuspend the cell pellet in pre-warmed, complete growth medium to the desired final seeding density (e.g., 1 x 10^5 cells/mL). Ensure the cell suspension is homogenous by gentle pipetting.

  • Seeding: Dispense the cell suspension into the microplate wells using a calibrated multichannel pipette. To avoid settling, gently mix the cell suspension between dispensing into each plate.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the recommended time before this compound treatment.

Protocol 2: this compound Serial Dilution and Treatment
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Master Mix Preparation: Prepare a master mix of the highest concentration of this compound to be tested in the appropriate assay buffer or cell culture medium.[4]

  • Serial Dilution: Perform serial dilutions from the master mix to generate the desired concentration range. Use a fresh, pre-wetted pipette tip for each dilution step to ensure accuracy.

  • Cell Treatment: Carefully add the prepared this compound dilutions to the appropriate wells of the cell plate. Use a consistent pipetting technique for all additions.[4] Include vehicle-only controls.

  • Incubation: Return the plate to the incubator for the specified treatment duration.

Visualizations

Signaling Pathway

INF195_Signaling_Pathway INF195 This compound Receptor INF-R1 Receptor INF195->Receptor JAK JAK2 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates P_STAT p-STAT3 STAT->P_STAT Dimer STAT3 Dimer P_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

Troubleshooting_Workflow Start High Variability Observed CheckReagents Review Reagent Prep & Storage Start->CheckReagents CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting CheckCells Standardize Cell Culture & Seeding Start->CheckCells CheckEnvironment Mitigate Edge Effects & Monitor Incubator Start->CheckEnvironment ReRun Re-run Experiment with One Variable Changed CheckReagents->ReRun CheckPipetting->ReRun CheckCells->ReRun CheckEnvironment->ReRun Analyze Analyze Data for Improvement ReRun->Analyze Resolved Variability Reduced Analyze->Resolved Yes Consult Consult with Senior Scientist Analyze->Consult No Consult->Start

Caption: A logical workflow for troubleshooting experimental variability.

Logical Relationships

Source_of_Variability Variability Experimental Variability Reagent Reagent Issues Variability->Reagent Operator Operator Error Variability->Operator Instrument Instrumental Variability->Instrument Environmental Environmental Variability->Environmental sub_reagent1 Inconsistent Quality Reagent->sub_reagent1 sub_reagent2 Improper Storage Reagent->sub_reagent2 sub_operator1 Inconsistent Pipetting Operator->sub_operator1 sub_operator2 Protocol Deviation Operator->sub_operator2 sub_instrument1 Poor Calibration Instrument->sub_instrument1 sub_instrument2 Lack of Maintenance Instrument->sub_instrument2 sub_env1 Edge Effect Environmental->sub_env1 sub_env2 Incubator Fluctuation Environmental->sub_env2

Caption: Common sources contributing to experimental variability.

References

Technical Support Center: Optimizing TMP195 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing TMP195 in cell-based assays, with a focus on optimizing its concentration for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TMP195?

A1: TMP195 is a selective inhibitor of class IIa HDACs, with specific inhibitory constants (Ki) for HDAC4, HDAC5, HDAC7, and HDAC9.[1] By inhibiting the deacetylation activity of these enzymes, TMP195 leads to histone hyperacetylation and the re-expression of silenced genes, particularly those involved in immune function.[1] A key mechanism involves the modulation of signaling pathways that control inflammation and macrophage differentiation, such as the MAPK and NF-κB pathways.[1]

Q2: What is the recommended concentration range for in vitro experiments with TMP195?

A2: The optimal concentration of TMP195 is highly dependent on the cell type and the specific experimental objectives. Published studies have reported using a range of concentrations from 300 nM for long-term differentiation studies (5 days) up to 60 µM for shorter-term treatments (4-8 hours) to investigate cytokine expression.[2] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store TMP195?

A3: For in vivo studies, TMP195 can be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) or a mixture of 10% DMSO and 90% corn oil for better tolerability.[1] It is crucial to vortex the solution thoroughly to ensure complete dissolution and to prepare it fresh daily.[1] For in vitro experiments, follow the supplier's instructions for reconstitution and storage, which typically involves dissolving in DMSO to create a stock solution that can be stored at -20°C or -80°C.

Troubleshooting Guide

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).

  • Potential Cause: TMP195, as an HDAC inhibitor, can alter cellular metabolism without directly causing cell death. Assays like MTT, XTT, and resazurin (B115843) measure metabolic activity as an indicator of cell viability, so changes in metabolism induced by TMP195 could lead to a decreased signal without actual cytotoxicity.[2]

  • Troubleshooting Tip: Use a cell viability assay that directly measures ATP content, such as CellTiter-Glo®, which is less likely to be affected by metabolic shifts.[2] Alternatively, use a dye exclusion assay that measures membrane integrity to differentiate between viable and non-viable cells.

Issue 2: Low or no observable effect at previously reported concentrations.

  • Potential Cause: Cell line-specific sensitivity to TMP195 can vary significantly. The optimal concentration is dependent on the expression levels of class IIa HDACs and the specific signaling pathways active in your cell model.

  • Troubleshooting Tip: Perform a dose-response curve starting from a low concentration (e.g., 100 nM) and extending to a high concentration (e.g., 100 µM) to determine the EC50 for your specific cell line and endpoint. Also, ensure the quality and purity of your TMP195 compound.

Issue 3: Difficulty in assessing target engagement in a cellular context.

  • Potential Cause: Measuring the direct interaction of a compound with its intracellular target can be challenging.

  • Troubleshooting Tip: Employ target engagement assays such as the Cellular Thermal Shift Assay (CETSA) to confirm that TMP195 is binding to its target HDACs within the cell.[3] This method assesses the thermal stabilization of the target protein upon ligand binding.[3]

Experimental Protocols

Dose-Response Determination using a Luminescent ATP-Based Viability Assay

This protocol is designed to determine the optimal concentration of TMP195 for a specific cell line.

Materials:

  • TMP195

  • Cell line of interest

  • Appropriate cell culture medium

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of TMP195 in culture medium. A typical starting range could be from 200 µM down to 1 nM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X TMP195 dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[2]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition: Measure the luminescence using a plate reader.[2]

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[2] Plot the luminescence signal against the log of the TMP195 concentration to determine the EC50 value.

Quantitative Data Summary
ParameterValueReference
Inhibitory Constants (Ki)
HDAC459 nM[1]
HDAC560 nM[1]
HDAC726 nM[1]
HDAC915 nM[1]
Reported In Vitro Concentrations
Long-term (5 days)300 nM[2]
Short-term (4-8 hours)up to 60 µM[2]
Recommended In Vivo Dosage
Intraperitoneal (IP) injection50 mg/kg/day[1]

Visualizations

TMP195_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor NF_kappaB_Pathway NF-κB Pathway Receptor->NF_kappaB_Pathway MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway TMP195 TMP195 Class_IIa_HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->Class_IIa_HDACs Inhibition MEF2 MEF2 Class_IIa_HDACs->MEF2 Repression Histones Histones Class_IIa_HDACs->Histones Deacetylation Gene_Expression Gene Expression (e.g., Immune Response) MEF2->Gene_Expression Regulation NF_kappaB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Acetylated_Histones Acetylated Histones Acetylated_Histones->Gene_Expression Activation

Caption: TMP195 inhibits Class IIa HDACs, leading to histone hyperacetylation and altered gene expression.

Dose_Response_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_TMP195 Prepare Serial Dilutions of TMP195 Seed_Cells->Prepare_TMP195 Treat_Cells Treat Cells with TMP195 Dilutions Prepare_TMP195->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Add_Reagent Add ATP-based Luminescence Reagent Incubate->Add_Reagent Measure_Signal Measure Luminescence Add_Reagent->Measure_Signal Analyze_Data Analyze Data & Determine EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the optimal concentration of TMP195 using a cell viability assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Assay Is the assay metabolism-based? Start->Check_Assay Yes Check_Concentration Is there low/no effect? Start->Check_Concentration No Use_ATP_Assay Switch to ATP-based or dye exclusion assay Check_Assay->Use_ATP_Assay Yes Dose_Response Perform dose-response curve Check_Concentration->Dose_Response Yes Check_Target_Engagement Unsure of target binding? Check_Concentration->Check_Target_Engagement No CETSA Perform Cellular Thermal Shift Assay (CETSA) Check_Target_Engagement->CETSA Yes

Caption: Troubleshooting logic for common issues encountered during TMP195 experiments.

References

Technical Support Center: Overcoming Solubility Issues with NLRP3 Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of small molecule NLRP3 inhibitors?

A1: Many potent NLRP3 inhibitors are hydrophobic molecules. Consequently, they exhibit high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) but are poorly soluble or practically insoluble in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media.[1][2][3] To achieve the desired concentration for in vitro experiments, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.[1][2]

Q2: Which solvent is recommended for preparing a primary stock solution?

A2: DMSO is the most commonly recommended solvent for creating high-concentration stock solutions of NLRP3 inhibitors.[1][2][3] It is crucial to use anhydrous (water-free) DMSO, as moisture can negatively impact the solubility and stability of the compound.[2]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What is happening and what should I do?

A3: This is a common issue known as "crashing out" and occurs when the hydrophobic compound is transferred from a solubilizing organic solvent to a non-solubilizing aqueous environment.[2] The final concentration of the organic solvent is too low to maintain the compound's solubility.[4]

Here are several troubleshooting steps:

  • Warm the Medium: Gently pre-warm your cell culture medium or buffer to 37°C before adding the inhibitor stock solution.[1]

  • Vortex During Dilution: Add the stock solution drop-wise to the medium while vortexing or swirling to ensure rapid and even dispersion.[1]

  • Use a Carrier Protein: Consider adding a carrier protein like bovine serum albumin (BSA) to your medium, which can help keep hydrophobic compounds in solution.[1]

  • Reduce Final Concentration: You may be exceeding the solubility limit of the compound in your final medium. Try working with a lower final concentration.[1][4]

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in the cell culture medium or your final aqueous buffer. This can help to avoid a sharp solvent change that causes precipitation.[2]

Q4: Can I sonicate the solution to help it dissolve?

A4: Yes, gentle sonication in a water bath for a short period (typically 2-5 minutes) can help dissolve the compound, especially if you observe any particulates in your stock solution.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Cloudiness or precipitation upon dilution in aqueous media. The final concentration of the compound exceeds its solubility limit in the aqueous medium. The percentage of the organic co-solvent (e.g., DMSO) in the final solution is too low.1. Reduce the final working concentration of the inhibitor.[1][4] 2. Perform a serial dilution to create an intermediate stock in your final buffer. 3. Ensure the final DMSO concentration is at an acceptable, non-toxic level (typically <0.5%).[1] 4. Pre-warm the aqueous medium to 37°C before adding the compound.[1]
Difficulty dissolving the compound in the primary organic solvent. The compound has low solubility even in organic solvents, or the solvent quality is poor.1. Use fresh, anhydrous DMSO.[2] 2. Try gentle heating (e.g., to 37°C or 60°C, depending on compound stability) or brief sonication.[1][3] 3. Consider alternative solvents like DMF, though DMSO is generally preferred.[2]
Inconsistent experimental results. The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading over time.1. Visually inspect your solutions for any particulates before use. 2. Prepare fresh working solutions from your frozen stock for each experiment. 3. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1] 4. Protect the compound and its solutions from direct light.[1]

Quantitative Data: Solubility of Representative NLRP3 Inhibitors

The following table summarizes the solubility of several well-characterized NLRP3 inhibitors in common laboratory solvents. This data can serve as a guideline for preparing solutions of similar hydrophobic small molecules.

Solvent Nlrp3-IN-18 Nlrp3-IN-26 & Similar Analogs Nlrp3-IN-27 Notes
DMSO ≥ 5 mg/mL (14.71 mM)[3]High Solubility (e.g., >70 mg/mL)[2]≥ 50 mg/mL[1]Recommended for primary stock solutions.[1][2]
DMF Soluble[3]High Solubility (e.g., ~30 mg/mL)[2]Not specifiedAn alternative to DMSO for stock solutions.[2]
Ethanol Not specifiedInsoluble[2]~10 mg/mL[1]Not recommended as a primary solvent.[1][2]
Water Poor aqueous solubility[3]Insoluble[2]Insoluble[1]Avoid using water to prepare stock solutions.[1]
PBS (pH 7.4) ~0.14 mg/mL (in 1:7 DMSO:PBS)[3]Not specified< 0.1 mg/mL[1]Not recommended for initial solubilization.[1]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution of a hydrophobic NLRP3 inhibitor.

  • Weigh the Compound: Accurately weigh out a specific amount of the inhibitor powder (e.g., 1 mg).

  • Calculate Solvent Volume: Based on the molecular weight (MW) of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.

  • Vortexing/Sonication: Vortex the solution thoroughly until the compound is completely dissolved. If particulates remain, sonicate the vial in a water bath for 2-5 minutes.[1] Gentle warming to 37°C may also be applied.[2]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1][2]

Workflow for Preparing Stock Solution

G A Weigh Compound B Add Anhydrous DMSO A->B C Vortex Thoroughly B->C D Particulates Visible? C->D E Sonicate/Warm (37°C) D->E Yes F Aliquot for Storage D->F No E->C G Store at -20°C / -80°C F->G G A Thaw DMSO Stock C Add Stock to Medium (while vortexing) A->C B Pre-warm Aqueous Medium (37°C) B->C D Mix Gently C->D E Precipitation Check D->E F Use Immediately E->F Clear Solution G Discard / Remake at Lower Concentration E->G Cloudy/Precipitate G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Functions LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive ATP ATP / Toxins ATP->NLRP3_inactive Inflammasome NLRP3 Inflammasome Assembly (NLRP3-ASC-pro-Casp1) NLRP3_inactive->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 auto-cleavage Inhibitor INF195 (NLRP3 Inhibitor) Inhibitor->Inflammasome proIL1b pro-IL-1β Casp1->proIL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β (secreted) proIL1b->IL1b cleavage

References

Technical Support Center: INF 195 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of the investigational compound INF 195.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound is a Biopharmaceutics Classification System (BCS) Class II compound. This means it exhibits high permeability but suffers from low aqueous solubility. The primary obstacle to achieving adequate oral bioavailability is its poor dissolution rate in the gastrointestinal tract, which limits the amount of drug available for absorption.

Q2: What are the recommended starting formulation strategies for enhancing this compound solubility?

For initial studies, we recommend exploring amorphous solid dispersions and lipid-based formulations. Amorphous solid dispersions can prevent the stable crystalline form of this compound from forming, thereby increasing its apparent solubility and dissolution rate. Lipid-based formulations can help solubilize the compound in the GI tract and promote its absorption via lymphatic pathways.

Q3: Are there any known excipient incompatibilities with this compound?

Preliminary screening has indicated that this compound may be incompatible with reducing sugars such as lactose, which can lead to degradation products over time, especially in the presence of heat and moisture. It is advisable to use alternative fillers like microcrystalline cellulose.

Troubleshooting Guide

Issue 1: High variability in in-vivo pharmacokinetic (PK) data.

  • Possible Cause 1: Food Effects. The absorption of this compound is likely highly dependent on the prandial state of the animal model due to its lipophilic nature.

    • Troubleshooting Step: Conduct PK studies in both fasted and fed states to quantify the food effect. Standardize the diet for all animals in the study.

  • Possible Cause 2: Inconsistent Formulation Performance. The physical stability of your formulation may be poor, leading to variable dissolution.

    • Troubleshooting Step: Characterize the solid-state properties of your formulation before and after stability testing (e.g., using XRD or DSC) to check for recrystallization.

Issue 2: Poor correlation between in-vitro dissolution and in-vivo absorption.

  • Possible Cause: Inappropriate Dissolution Media. The selected dissolution medium may not be biorelevant and fails to mimic the conditions in the gastrointestinal tract.

    • Troubleshooting Step: Transition from simple buffer systems to biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids (B1166683) that better reflect the in-vivo environment.

Data on Formulation Strategies

The following table summarizes the results from initial formulation screening studies conducted in a rat model.

Formulation TypeDrug Load (% w/w)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Crystalline this compound (Suspension)10%150 ± 354.01,200 ± 250100% (Reference)
Amorphous Solid Dispersion (PVP-VA)20%780 ± 1502.06,800 ± 900567%
Self-Emulsifying Drug Delivery System (SEDDS)15%950 ± 2001.58,500 ± 1,100708%

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD)

  • Solvent Selection: Dissolve 1 part this compound and 4 parts PVP-VA 64 in a 2:1 mixture of dichloromethane (B109758) and methanol (B129727) to achieve a 10% (w/v) total solids concentration.

  • Spray Drying: Utilize a laboratory-scale spray dryer with the following parameters:

    • Inlet Temperature: 110°C

    • Atomization Pressure: 2 bar

    • Feed Rate: 5 mL/min

  • Secondary Drying: Collect the resulting powder and dry it under a vacuum at 40°C for 24 hours to remove residual solvents.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

  • Acclimatization: Acclimatize animals for at least 3 days with free access to food and water.

  • Dosing: Fast the animals overnight (approx. 12 hours) prior to dosing. Administer the formulation via oral gavage at a dose equivalent to 10 mg/kg of this compound.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma using a validated LC-MS/MS method.

Visualizations

G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K INF195 This compound INF195->RTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibitory pathway of this compound on a receptor tyrosine kinase.

G Bioavailability Enhancement Workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Study Formulate_ASD Prepare ASD Dissolution Biorelevant Dissolution (FaSSIF/FeSSIF) Formulate_ASD->Dissolution Formulate_SEDDS Prepare SEDDS Formulate_SEDDS->Dissolution PK_Study Rat PK Study Dissolution->PK_Study Select best candidate Analysis Analysis PK_Study->Analysis LC-MS/MS Analysis

Caption: Workflow for formulation screening and pharmacokinetic evaluation of this compound.

Technical Support Center: Navigating Research with TMP195

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial searches for "INF 195" did not yield a specific cytotoxic agent. Based on the context of experimental research in drug development and cytotoxicity, this guide has been developed for TMP195 , a selective class IIa histone deacetylase (HDAC) inhibitor, as it is a likely intended subject of inquiry.

Frequently Asked Questions (FAQs)

Q1: What is TMP195 and what is its primary mechanism of action?

TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 with high potency.[1][2][3] Its primary mechanism is not direct cytotoxicity to cancer cells. Instead, it functions by reprogramming immune cells, particularly tumor-associated macrophages (TAMs), from a pro-tumoral M2 phenotype to a pro-inflammatory, anti-tumoral M1 phenotype.[4][5] This immunomodulatory effect enhances the body's ability to fight cancer.

Q2: Am I seeing experimental failure if TMP195 is not killing my cancer cell lines in vitro?

Not necessarily. It is a well-documented observation that TMP195 does not typically exert direct cytotoxic effects on various cancer cell lines when used in isolation.[4][6] Its anti-cancer activity in vivo is primarily mediated through its effects on the tumor microenvironment.[4][5] If your experimental goal is to observe direct cytotoxicity, you might not see this effect with TMP195 alone.

Q3: What are the key signaling pathways affected by TMP195?

TMP195's mechanism of action involves the modulation of key inflammatory signaling pathways within macrophages. By inhibiting class IIa HDACs, TMP195 leads to increased phosphorylation and activation of p38 MAPK, JNK, and NF-κB p65.[7] This signaling cascade promotes the expression of pro-inflammatory genes and the M1 macrophage polarization.[2][7]

Q4: Can TMP195 be used in combination with other cancer therapies?

Yes, preclinical studies have shown that TMP195 can enhance the efficacy of other cancer treatments. It has been demonstrated to improve the effectiveness of chemotherapies like carboplatin (B1684641) and paclitaxel, as well as checkpoint blockade immunotherapy (e.g., anti-PD-1).[4][5] This synergistic effect is attributed to TMP195's ability to create a more immune-responsive tumor microenvironment.[4]

Q5: What are the recommended concentrations for in vitro and in vivo experiments?

The optimal concentration of TMP195 varies depending on the cell type and experimental design. For in vitro macrophage polarization assays, concentrations typically range from 5 µM to 60 µM for short-term incubations (2-8 hours).[2][7] For in vivo studies in mouse models, a common dosage is 50 mg/kg administered daily via intraperitoneal (i.p.) injection.[5][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable cytotoxicity in cancer cell lines. TMP195 does not have direct cytotoxic effects on most cancer cells.[4]Shift the focus of your experiment to assess the indirect anti-tumor effects, such as in a co-culture system with macrophages. Measure macrophage-mediated phagocytosis or cancer cell killing.
High levels of cell death in primary cells. The concentration of TMP195 may be too high for the specific primary cell type, or the solvent (DMSO) concentration may be toxic.[8]Perform a dose-response curve to determine the IC50 value for your primary cells and use concentrations below the cytotoxic range. Ensure the final DMSO concentration is below 0.1% (v/v) and include a vehicle control.[8][9]
Inconsistent results between experiments. This could be due to suboptimal TMP195 concentration, insufficient incubation time, or poor primary cell health.[8]Conduct a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment (e.g., 10 nM to 10 µM) to determine optimal conditions. Always ensure high cell viability before starting an experiment.[8]
Lack of anti-tumor effect in an in vivo study. The anti-tumor effects of TMP195 are often dependent on a functional immune system.[6]Ensure you are not using an immunocompromised animal model if you intend to study the immunomodulatory effects of TMP195. Verify your dosage and administration route are consistent with published studies (typically 50 mg/kg, i.p.).[6][9]

Quantitative Data

Table 1: Inhibitory Activity of TMP195 against HDAC Isoforms

HDAC IsoformK_i_ (nM)IC_50_ (nM)
HDAC459111
HDAC560106
HDAC72646
HDAC9159
Data sourced from multiple references.[2][3]

Table 2: Recommended Starting Concentrations for In Vitro Assays

AssayCell TypeTMP195 Concentration RangeIncubation Time
Macrophage Polarization (M1)Murine BMDMs5 µM - 60 µM2 - 8 hours
Monocyte DifferentiationHuman Monocytes300 nM5 days
Signaling Pathway AnalysisMurine BMDMs40 µM2 hours
Cytokine/Chemokine SecretionMurine BMDMs / Human Monocytes20 µM - 60 µM / 300 nM8 hours / 5 days
These are starting points and may require optimization.[2]

Experimental Protocols

Protocol 1: In Vitro Macrophage-Mediated Cytotoxicity Assay

This assay assesses the ability of TMP195-treated macrophages to kill cancer cells.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs)

  • Cancer cell line of interest (e.g., MC38 colorectal cancer cells)

  • Complete RPMI-1640 medium

  • TMP195

  • Lipopolysaccharide (LPS)

  • Fluorescent dye for labeling cancer cells (e.g., Calcein-AM)

  • 96-well plate

  • Plate reader

Procedure:

  • Macrophage Preparation: Seed BMDMs in a 96-well plate and allow them to adhere overnight.

  • TMP195 Treatment: Treat BMDMs with the desired concentration of TMP195 (e.g., 20 µM) and LPS (100 ng/mL) for 24 hours to induce M1 polarization. Include a vehicle control (DMSO).

  • Cancer Cell Labeling: Label the cancer cells with Calcein-AM according to the manufacturer's protocol.

  • Co-culture: Add the labeled cancer cells to the wells containing the treated macrophages at a specific effector-to-target ratio (e.g., 10:1).

  • Incubation: Incubate the co-culture for 4-6 hours.

  • Measurement: Measure the fluorescence released into the supernatant, which corresponds to the lysis of cancer cells.

  • Data Analysis: Calculate the percentage of specific cytotoxicity relative to control wells.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is for assessing the activation of MAPK and NF-κB pathways in macrophages.

Materials:

  • Murine BMDMs

  • TMP195

  • LPS

  • Lysis buffer

  • Primary antibodies (phospho-p38, phospho-JNK, phospho-NF-κB p65)

  • Secondary antibodies

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Treat BMDMs with TMP195 (e.g., 40 µM) for 2 hours, followed by stimulation with LPS (100 ng/mL) for 30 minutes.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

TMP195_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds p38 p-p38 TLR4->p38 JNK p-JNK TLR4->JNK NFkB p-NF-κB p65 TLR4->NFkB TMP195 TMP195 HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs inhibits HDACs->p38 deacetylates & suppresses HDACs->JNK HDACs->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression (IL-12, TNFα, iNOS) p38->ProInflammatory_Genes JNK->ProInflammatory_Genes NFkB->ProInflammatory_Genes

Caption: TMP195 signaling pathway in macrophages.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays start Start: Isolate Primary Cells (e.g., BMDMs) dose_response Dose-Response & Time-Course Optimization start->dose_response treatment Treat Cells with TMP195 ± Other Stimuli (e.g., LPS) dose_response->treatment cytotoxicity_assay Macrophage-Mediated Cytotoxicity Assay treatment->cytotoxicity_assay western_blot Western Blot (Signaling Pathways) treatment->western_blot elisa ELISA (Cytokine Secretion) treatment->elisa data_analysis Data Analysis & Interpretation cytotoxicity_assay->data_analysis western_blot->data_analysis elisa->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: INF195 (TMP195) Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INF195 (TMP195), a selective class IIa histone deacetylase (HDAC) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TMP195?

A1: TMP195 is a selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 with high potency.[1][2][3][4] Unlike pan-HDAC inhibitors, TMP195 has significantly lower activity against class I and IIb HDACs.[1][5] Its primary anti-tumor effect is not due to direct cytotoxicity but rather through the modulation of the tumor microenvironment.[5] Specifically, it reprograms tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[6][7][8]

Q2: Does TMP195 directly kill cancer cells?

A2: No, multiple studies have demonstrated that TMP195 does not have a direct cytotoxic effect on various cancer cell lines, including those from colorectal and breast cancers, even at high concentrations.[5] Its anti-tumor effects observed in vivo are primarily attributed to its immunomodulatory properties, particularly its impact on macrophage polarization.[5][7]

Q3: What are the key signaling pathways affected by TMP195 in macrophages?

A3: TMP195 promotes M1 macrophage polarization primarily through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][6][7][8] Treatment with TMP195 leads to increased phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB), p38, and JNK, resulting in the increased production of pro-inflammatory cytokines like IL-6, IL-12, and TNFα.[5][7][8]

Q4: What is the recommended concentration range for using TMP195 in in vitro experiments?

A4: The optimal concentration of TMP195 varies depending on the cell type, assay, and duration of treatment. For long-term monocyte differentiation studies (e.g., 5 days), a concentration of around 300 nM has been used.[2][5] For shorter-term treatments (e.g., 2-8 hours) to study macrophage polarization and cytokine expression, concentrations ranging from 5 µM to 60 µM have been reported.[2][5][7] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[5]

Q5: How should I prepare and store TMP195 stock solutions?

A5: TMP195 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[5] For storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light, to maintain stability.[9][10] When preparing working solutions for cell-based assays, ensure the final DMSO concentration is consistent across all conditions and remains at a non-toxic level, typically below 0.5%.[9]

Troubleshooting Guide

Issue 1: High background signal in my no-enzyme control wells during an HDAC activity assay.

  • Potential Cause:

    • Substrate Instability: The acetylated substrate may be unstable and undergoing spontaneous hydrolysis.

    • Reagent Contamination: Buffers or other reagents might be contaminated with enzymes that can act on the substrate.

    • Compound Autofluorescence: The test compound itself might be fluorescent at the assay's excitation and emission wavelengths.

  • Solution:

    • Ensure the substrate is stored correctly and prepare it fresh for each experiment.[11]

    • Use high-purity reagents and prepare dedicated solutions for your HDAC assays.[11]

    • Run a control with the compound alone (no enzyme) to check for autofluorescence and subtract this background from your measurements.[11]

Issue 2: My positive control inhibitor (e.g., Trichostatin A) is not showing inhibition in my HDAC assay.

  • Potential Cause:

    • Inactive Enzyme: The HDAC enzyme may have lost its activity.

    • Incorrect Enzyme/Substrate Pair: The specific HDAC isoform may not be sensitive to the inhibitor, or the substrate may not be appropriate for that enzyme.

    • Insufficient Incubation Time: The pre-incubation time of the enzyme with the inhibitor may be too short.

  • Solution:

    • Verify the enzyme's activity with a standard activity assay before conducting inhibition studies.[11]

    • Ensure you are using the correct substrate for your HDAC isoform of interest.

    • Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.[11]

Issue 3: I am observing significant variability in the IC50 value of TMP195 between experiments.

  • Potential Cause:

    • Compound Solubility: TMP195 may not be fully dissolved, leading to inaccurate effective concentrations.[9]

    • Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles can degrade the compound.[9]

    • Variations in Cell-Based Assays: Inconsistencies in cell density, passage number, or serum concentration in the media can alter cellular responses.[9]

  • Solution:

    • Confirm the complete dissolution of TMP195 in your solvent.

    • Aliquot stock solutions and store them appropriately.[9]

    • Maintain consistency in cell seeding density, use cells within a low passage number range, and use the same serum concentration for all experiments.[9]

Issue 4: TMP195 does not appear to be inducing M1 macrophage polarization in my in vitro culture.

  • Potential Cause:

    • Suboptimal TMP195 Concentration: The concentration of TMP195 may be too low to elicit a response.

    • Insufficient Stimulation: Macrophages may require a co-stimulant, like lipopolysaccharide (LPS), to effectively polarize to an M1 phenotype in the presence of TMP195.[6]

    • Inappropriate Timepoint for Analysis: The timing of analysis after treatment may not be optimal to observe changes in M1 markers.

  • Solution:

    • Perform a dose-response curve to identify the optimal TMP195 concentration for your specific cells.[5]

    • Include a pro-inflammatory stimulus such as LPS in your experimental design to enhance M1 polarization.[7][8]

    • Conduct a time-course experiment to determine the best time point for analyzing gene expression, protein secretion, and cell surface marker expression.

Data Presentation

Table 1: Inhibitory Potency of TMP195 against HDAC Isoforms

HDAC IsoformKᵢ (nM)IC₅₀ (nM)
HDAC459111
HDAC560106
HDAC72646
HDAC9159
Data compiled from multiple sources.[1][2][4]

Table 2: Recommended Starting Concentrations for In Vitro Assays with TMP195

AssayCell TypeTMP195 Concentration RangeIncubation Time
Monocyte DifferentiationHuman Monocytes300 nM5 days
Macrophage Polarization (M1)Murine BMDMs5 µM - 60 µM2 - 8 hours
Signaling Pathway Analysis (Western Blot)Murine BMDMs40 µM2 hours
Cytokine/Chemokine Secretion (ELISA)Murine BMDMs / Human Monocytes20 µM - 60 µM / 300 nM8 hours / 5 days
These are suggested starting points and may require optimization.[2][7]

Experimental Protocols

Protocol 1: In Vitro M1 Macrophage Polarization with TMP195

This protocol describes the induction of M1 polarization in murine bone marrow-derived macrophages (BMDMs) using TMP195.

Materials:

  • Bone marrow cells isolated from mice

  • L929-conditioned medium or recombinant M-CSF

  • RPMI-1640 medium with 10% FBS

  • TMP195 (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-MHC-II)

  • 6-well tissue culture plates

Procedure:

  • Isolation and Culture of BMDMs:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 supplemented with 10% FBS and M-CSF (or L929-conditioned medium) for 5-7 days to differentiate them into M0 macrophages.

  • M1 Polarization:

    • Plate the M0 macrophages at a density of 1 x 10⁶ cells/well in a 6-well plate.

    • Treat the cells with 100 ng/mL of LPS in combination with the desired concentration of TMP195 (e.g., 40 µM) for 2 hours for signaling pathway analysis or 24 hours for analysis of surface markers and cytokine secretion.[7] Include a vehicle control (DMSO) and LPS-only control.

  • Analysis of Polarization:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 markers (e.g., MHC-II) and general macrophage markers (e.g., F4/80, CD11b) for analysis.

    • Gene Expression (RT-qPCR): Extract RNA from the cells and perform RT-qPCR to measure the expression of M1-associated genes (e.g., Il6, Il12, Tnf, Nos2).[10]

    • Cytokine Secretion (ELISA): Collect the cell culture supernatant and measure the concentration of secreted M1 cytokines (e.g., IL-6, IL-12, TNFα) using ELISA kits.[10]

    • Western Blot: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins like p38, JNK, and NF-κB p65.[7][10]

Protocol 2: General HDAC Enzymatic Assay for IC₅₀ Determination

This protocol outlines the general steps for determining the IC₅₀ value of TMP195 using a fluorometric assay.

Materials:

  • Recombinant human HDAC enzymes (HDAC4, 5, 7, 9)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • TMP195 serially diluted in DMSO

  • Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of TMP195 in DMSO and then dilute further in the assay buffer.

  • Assay Setup: In a 384-well plate, add the assay buffer, the fluorogenic substrate, and the diluted TMP195. Include controls for no enzyme and vehicle (DMSO) only.

  • Enzyme Reaction: Initiate the reaction by adding the recombinant HDAC enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. Incubate at 37°C for another 15-30 minutes.[12]

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[12]

  • Data Analysis: Calculate the percent inhibition for each TMP195 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

TMP195_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_JNK p38/JNK MAPK TLR4->p38_JNK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB P Gene Pro-inflammatory Gene Expression p38_JNK->Gene NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation HDACs Class IIa HDACs (4, 5, 7, 9) HDACs->NFkB Deacetylation TMP195 TMP195 TMP195->HDACs NFkB_nuc->Gene

Caption: TMP195 inhibits Class IIa HDACs, promoting NF-κB and MAPK signaling pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis start Isolate & Differentiate BMDMs to M0 plate Plate M0 Macrophages start->plate treat Treat with LPS and/or TMP195 (vs. Controls) plate->treat flow Flow Cytometry (Surface Markers) treat->flow qpcr RT-qPCR (Gene Expression) treat->qpcr elisa ELISA (Cytokine Secretion) treat->elisa wb Western Blot (Signaling Proteins) treat->wb

Caption: Workflow for analyzing TMP195's effect on macrophage polarization.

References

Technical Support Center: Refining TMP195 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may arise during your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions regarding the experimental use of TMP195, with a focus on refining treatment duration for optimal results.

Q1: We are not observing the expected anti-tumor effects of TMP195 in our cancer cell line monoculture, even after prolonged treatment. Is the compound inactive?

A1: Not necessarily. This is a common observation and can be attributed to the specific mechanism of action of TMP195.

  • Primary Mechanism: TMP195's anti-tumor activity is primarily indirect and relies on the modulation of the tumor microenvironment, especially the reprogramming of macrophages to a pro-inflammatory, anti-tumor M1 phenotype.[1][2] It does not typically exert direct cytotoxic effects on cancer cells.[1][3]

  • Troubleshooting Steps:

    • Confirm Compound Activity: First, confirm the activity of your TMP195 stock by treating a responsive cell line (e.g., bone marrow-derived macrophages) and assessing a known downstream marker, such as the acetylation of histone H3 or the expression of M1 macrophage markers.

    • Implement Co-culture Systems: To observe the anti-tumor effects of TMP195 in vitro, establish a co-culture system with your cancer cell line and immune cells, such as macrophages. This will more accurately recapitulate the tumor microenvironment and allow for the assessment of TMP195's immunomodulatory effects.

    • Time-Course Analysis in Co-culture: Once the co-culture system is established, perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal duration for observing macrophage-mediated anti-tumor activity.

Q2: We are observing inconsistent results in our in vitro experiments when treating for longer durations (e.g., >72 hours). What could be the cause?

A2: Inconsistency in long-term in vitro studies can arise from several factors related to compound stability and cell culture conditions.

  • Compound Stability:

    • Half-life in Media: The stability of TMP195 in cell culture media over extended periods may be limited.

    • Troubleshooting: For long-term experiments, consider replenishing the media with fresh TMP195 at regular intervals (e.g., every 48 hours) to maintain a consistent effective concentration.

  • Cell Culture Conditions:

    • Nutrient Depletion and Waste Accumulation: In static long-term cultures, nutrient depletion and the accumulation of metabolic waste can affect cell health and responsiveness to treatment, confounding the results.

    • Troubleshooting: Ensure you are using an appropriate cell seeding density to avoid overgrowth. For extended time-course experiments, it is advisable to perform partial media changes when replenishing the compound.

    • Solvent Effects: If using DMSO as a solvent, ensure the final concentration remains below a toxic level (typically <0.5%) throughout the experiment, especially if the compound is replenished.[4]

Q3: How do we determine the optimal treatment duration for our in vivo study?

A3: The optimal in vivo treatment duration depends on the tumor model, the desired therapeutic endpoint, and the tolerability of the compound in the animal model.

  • Published In Vivo Studies:

    • Several preclinical studies have used a daily intraperitoneal (i.p.) injection of 50 mg/kg TMP195.[3][5] Treatment durations in these studies have ranged from 13 to 28 days, showing significant reductions in tumor growth and metastasis.[3][5]

  • Experimental Approach:

    • Pilot Study: Conduct a pilot study with a small cohort of animals to evaluate different treatment durations (e.g., 14, 21, and 28 days).

    • Endpoint Analysis: At each time point, assess tumor volume, weight, and metastasis. Additionally, analyze the tumor microenvironment by flow cytometry or immunohistochemistry to evaluate macrophage polarization (M1 vs. M2 markers) and T-cell infiltration.

    • Toxicity Monitoring: Throughout the study, monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.[6] Although TMP195 is generally well-tolerated, long-term administration should be carefully monitored.[6]

Q4: What is the kinetic profile of TMP195's effect on histone acetylation and gene expression?

A4: The effects of HDAC inhibitors on histone acetylation are generally rapid, while downstream changes in gene expression and cellular phenotype occur over a longer timeframe.

  • Histone Acetylation: An increase in histone acetylation can typically be observed by Western blot within a few hours of treatment (e.g., 2-6 hours).[7]

  • Gene Expression: Changes in the transcription of target genes may become apparent between 6 and 24 hours of treatment.[8][9]

  • Phenotypic Changes: Alterations in cell phenotype, such as macrophage polarization, may require longer incubation periods, from 24 hours to several days. One study on human monocytes showed phenotypic changes after 5 days of treatment with 300 nM TMP195.[5][10]

  • Experimental Design: To capture this dynamic response, a time-course experiment is recommended. Collect samples at early time points (e.g., 2, 6, 12 hours) to assess histone acetylation and at later time points (e.g., 24, 48, 72 hours) to analyze changes in gene and protein expression, and cellular phenotype.

Data Presentation

The following tables summarize key quantitative data for TMP195 to aid in experimental design.

Table 1: In Vitro Inhibitory Activity of TMP195

TargetKᵢ (nM)IC₅₀ (nM)
HDAC45959
HDAC56060
HDAC72626
HDAC91515

Data compiled from multiple sources.[10][11][12]

Table 2: Summary of In Vitro and In Vivo TMP195 Concentrations and Durations from Preclinical Studies

Model SystemConcentration/DoseTreatment DurationObserved EffectsReference
Human Monocytes300 nM5 daysEnhanced co-stimulatory activity[5][10]
Bone Marrow-Derived Macrophages (BMDMs)20 µM - 60 µM8 hoursIncreased inflammatory cytokine secretion[3]
MMTV-PyMT Breast Cancer Mouse Model50 mg/kg/day (i.p.)13 - 24 daysReduced tumor growth rate[5]
Colorectal Cancer Mouse Model (subcutaneous)50 mg/kg/day (i.p.)15 days (Day 5 to Day 20)Reduced tumor weight and volume[3]
Colitis-Associated Colorectal Cancer Mouse Model50 mg/kg/day (i.p.)28 daysReduced tumor burden[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Time-Course Analysis of Histone H3 Acetylation by Western Blot

This protocol details the steps to assess the temporal effects of TMP195 on histone H3 acetylation.

  • Cell Seeding and Treatment:

    • Plate your cells of interest (e.g., bone marrow-derived macrophages) in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with the desired concentration of TMP195. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Histone Extraction (Acid Extraction Method):

    • At each time point, wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 ml of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in 1 ml of Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Resuspend the nuclear pellet in 400 µl of 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant containing histones to a new tube and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 20%.

    • Incubate on ice for 1 hour and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Wash the pellet twice with ice-cold acetone (B3395972) and air dry.

    • Resuspend the histone pellet in deionized water.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration using a BCA assay.

    • Mix 15-20 µg of histone extract with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]

  • SDS-PAGE and Western Blot:

    • Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.[13]

    • Transfer proteins to a 0.2 µm PVDF membrane.[7]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against acetyl-Histone H3 and total Histone H3 (as a loading control) diluted in blocking buffer.[13]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.[13]

    • Quantify band intensities and normalize the acetyl-Histone H3 signal to the total Histone H3 signal for each time point.

Protocol 2: Long-Term Cell Viability Assay

This protocol is for assessing the effect of prolonged TMP195 treatment on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the entire experimental duration (e.g., 96 hours).

  • Treatment:

    • Treat cells with a serial dilution of TMP195. Include a vehicle-only control.

  • Incubation and Media Change:

    • Incubate the plate for the desired duration (e.g., 24, 48, 72, 96 hours).

    • For time points longer than 48 hours, perform a partial media change and re-treat with fresh TMP195 to maintain compound concentration and nutrient levels.

  • Viability Assessment:

    • At each time point, assess cell viability using a suitable method:

      • ATP-based assay (e.g., CellTiter-Glo®): Measures the ATP content of viable cells, providing an indication of metabolic activity.

      • Dye exclusion assay (e.g., Trypan Blue): Cells are counted using a hemocytometer or an automated cell counter. Live cells will exclude the dye, while dead cells will be stained.

      • Fluorescence-based assays (e.g., Calcein-AM/Propidium Iodide): Live cells are stained with Calcein-AM (green fluorescence), and dead cells are stained with Propidium Iodide (red fluorescence). Read on a fluorescence microscope or plate reader.

  • Data Analysis:

    • For each time point, normalize the viability of treated cells to the vehicle-treated control cells.

    • Plot cell viability against the log of the TMP195 concentration to determine the IC50 value at each time point.

Mandatory Visualizations

TMP195 Signaling Pathway in Macrophages

TMP195_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPK_cascade MAPK Cascade (p38, JNK) Receptor->MAPK_cascade NFκB_complex NFκB (p65/p50) - IκB IKK->NFκB_complex P IκB IκB Degradation Degradation IκB->Degradation Degradation NFκB_complex->IκB releases NFκB_active NFκB (p65/p50) NFκB_complex->NFκB_active Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFκB_active->Pro_inflammatory_genes activates MAPK_cascade->Pro_inflammatory_genes activates HDAC4_5_7_9 Class IIa HDACs (4, 5, 7, 9) MEF2 MEF2 HDAC4_5_7_9->MEF2 represses DNA DNA MEF2->DNA TMP195 TMP195 TMP195->HDAC4_5_7_9

Caption: TMP195 selectively inhibits Class IIa HDACs, leading to the activation of NF-κB and MAPK pathways and promoting pro-inflammatory gene transcription in macrophages.

Experimental Workflow for Optimizing TMP195 Treatment Duration

Treatment_Duration_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation start Start: Define Cell Model (e.g., Macrophages or Co-culture) dose_response 1. Dose-Response Assay (24-72h) Determine optimal concentration range start->dose_response time_course 2. Time-Course Experiment (e.g., 2, 6, 12, 24, 48, 72h) dose_response->time_course analysis 3. Multi-parametric Analysis time_course->analysis decision Optimal In Vitro Duration Identified? analysis->decision decision->time_course No, re-evaluate time points pilot_study 4. In Vivo Pilot Study (e.g., 14, 21, 28 days) decision->pilot_study Yes endpoints 5. Assess Endpoints - Tumor Volume - TME Analysis - Toxicity pilot_study->endpoints final_duration 6. Select Optimal In Vivo Duration endpoints->final_duration

Caption: A logical workflow for determining the optimal treatment duration of TMP195, from in vitro time-course studies to in vivo validation.

Troubleshooting Logic for Time-Course Experiments

Troubleshooting_Flowchart start Start: Unexpected Result in Time-Course Experiment q1 Is the effect observed at early time points but lost at later ones? start->q1 a1 Potential Cause: - Compound degradation - Cell desensitization q1->a1 Yes q2 Is there high variability between replicates at late time points? q1->q2 No s1 Solution: - Replenish media with fresh TMP195 - Check for receptor downregulation a1->s1 end Refined Experiment s1->end a2 Potential Cause: - Inconsistent cell health - Edge effects in plate q2->a2 Yes q3 Is there no effect at any time point? q2->q3 No s2 Solution: - Optimize cell seeding density - Use fresh media for replenishment - Avoid using outer wells of the plate a2->s2 s2->end a3 Potential Cause: - Incorrect cell model - Inactive compound q3->a3 Yes s3 Solution: - Use a responsive cell type (e.g., macrophages) - Validate compound activity with a positive control a3->s3 s3->end

Caption: A troubleshooting flowchart to diagnose and resolve common issues encountered during time-course experiments with TMP195.

References

Technical Support Center: Scaling Up INF 195 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of INF 195, a selective Class IIa HDAC inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), with significant potential in oncology and inflammatory diseases. Its mechanism of action involves the inhibition of deacetylation activity of class IIa HDACs, leading to histone hyperacetylation and the re-expression of silenced genes, particularly those involved in immune function. A key pathway modulated by this compound is the NF-κB signaling pathway, which plays a crucial role in inflammation and macrophage polarization.

Q2: We are observing a significant drop in yield and purity of this compound upon scaling up from lab-scale (grams) to pilot-scale (kilograms). What are the common causes?

A2: A decrease in yield and purity during scale-up is a common challenge in chemical synthesis.[1][2] Several factors, which are often non-linear, can contribute to this issue:

  • Inefficient Mixing and Mass Transfer: The mixing efficiency in large reactors is often lower than in small flasks, leading to localized "hot spots" or areas of high reactant concentration. This can result in the formation of side products and impurities.

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[3] This makes it more difficult to dissipate the heat generated during exothermic reactions, potentially leading to thermal runaway and product degradation.

  • Changes in Reaction Kinetics: The time required to reach chemical equilibrium can increase with larger quantities of reactants.[2] This extended reaction time may lead to the formation of degradation products.

  • Physical and Chemical Properties of Materials: The materials of the larger reactor may interact with the reactants or products differently than the glassware used in the lab.[2]

Q3: Our latest batch of this compound shows a different crystal form (polymorph) compared to the lab-scale synthesis. Why is this happening and what are the implications?

A3: The appearance of new crystal forms during scale-up is a common phenomenon.[1] This can be caused by variations in crystallization conditions such as cooling rate, agitation speed, and solvent composition, which are more difficult to control in large vessels. Different polymorphs can have different physical properties, including solubility, bioavailability, and stability, which can significantly impact the final drug product's efficacy and safety.

Q4: We are having trouble with the filtration and washing of the this compound product at a larger scale. The filter cake seems to be retaining more impurities.

A4: The washing effect of the filter cake in production-scale equipment is often not as efficient as in lab-scale setups like a Büchner funnel.[1] This can be due to a thicker filter cake and less uniform flow of the wash solvent. It is crucial to optimize the washing procedure at the pilot scale to ensure complete removal of impurities.

Troubleshooting Guides

Issue 1: Reduced Reaction Selectivity and Increased Impurity Profile

Symptoms:

  • Lower than expected yield of this compound.

  • Appearance of new, unidentified peaks in HPLC analysis.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Poor Mixing - Evaluate the impact of stirring speed on the reaction at a smaller scale. - In the pilot plant, adjust the agitation speed. Consider using different impeller designs for better mixing.
Inadequate Temperature Control - Conduct calorimetric studies (e.g., using a Reaction Calorimeter) to understand the reaction's thermal profile. - Ensure the reactor's heating/cooling system can handle the heat load of the reaction at scale.
Extended Reaction Time - Perform time-course studies at the lab scale to determine the optimal reaction time. - Investigate if the product is degrading over extended periods under the reaction conditions.
Issue 2: Inconsistent Crystallization and Polymorphism

Symptoms:

  • Variable crystal size and shape between batches.

  • Identification of a new, undesired polymorph.

  • Poor filtration characteristics.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Uncontrolled Cooling Rate - Implement a controlled cooling profile in the reactor. Avoid crash cooling. - Study the effect of different cooling rates on crystal form at the lab scale.
Solvent Composition - Ensure the solvent ratios are precisely controlled during the crystallization process. - Evaluate the impact of minor changes in solvent composition on the final crystal form.
Agitation Speed - Optimize the stirring speed during crystallization. High shear can sometimes lead to the formation of less stable polymorphs.

Experimental Protocols

Protocol 1: Evaluation of Mixing Effects on Reaction Selectivity

  • Objective: To determine the influence of agitation speed on the formation of impurities during a key step in the this compound synthesis.

  • Apparatus: 1 L jacketed glass reactor with a variable speed overhead stirrer and a temperature probe.

  • Procedure: a. Set up three parallel reactions in the 1 L reactor. b. Charge the reactor with the starting materials and solvent for the selected reaction step. c. Run each reaction at a different stirring speed: 100 rpm, 300 rpm, and 500 rpm, while maintaining all other parameters (temperature, reactant concentration) constant. d. Take samples at regular intervals and analyze by HPLC to monitor the formation of the desired product and key impurities.

  • Data Analysis: Compare the impurity profiles and final yield across the different stirring speeds to identify the optimal mixing conditions.

Signaling Pathways and Workflows

INF195_Mechanism_of_Action INF195 This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) INF195->HDAC_IIa Inhibits NFkB_Pathway NF-κB Pathway INF195->NFkB_Pathway Modulates Acetylation Histone Hyperacetylation HDAC_IIa->Acetylation Prevents Deacetylation Gene_Expression Re-expression of Silenced Genes (e.g., Immune Function) Acetylation->Gene_Expression Macrophage_Polarization Modulation of Macrophage Polarization NFkB_Pathway->Macrophage_Polarization

Caption: Mechanism of action of this compound.

Caption: General workflow for troubleshooting scale-up issues.

References

Technical Support Center: Minimizing Batch-to-Batch Variation of INF 195

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variation of INF 195. Consistent product quality and experimental reproducibility are paramount in scientific research and therapeutic development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variation in this compound production?

A1: The primary sources of variability can be categorized into three main areas: raw materials, manufacturing process parameters, and analytical characterization. Fluctuations in the quality and purity of starting materials, subtle deviations in process conditions (e.g., temperature, pH, incubation times), and the inherent variability of analytical methods can all contribute to differences between batches.

Q2: How can I ensure the consistency of raw materials for this compound synthesis?

A2: Implementing stringent quality control measures for all incoming raw materials is crucial. This includes establishing detailed specifications for each material, performing identity and purity testing on every incoming lot, and qualifying suppliers based on their ability to consistently meet these specifications. For critical biological reagents, consider establishing a cell bank or reference standard to ensure long-term consistency.

Q3: What process parameters should I monitor most closely during this compound manufacturing?

A3: Critical process parameters (CPPs) are those that have the most significant impact on the final product's quality attributes. For this compound, these may include, but are not limited to, reaction temperature, pH, agitation speed, and the duration of specific process steps. A thorough risk assessment and process characterization studies are essential for identifying and establishing appropriate control limits for these CPPs.

Q4: How can I minimize variability in the analytical methods used to characterize this compound?

A4: Method validation is key to ensuring the reliability and consistency of your analytical results. This involves demonstrating that a method is accurate, precise, specific, and robust. Implementing standardized operating procedures (SOPs) for all analytical tests and ensuring that all analysts are properly trained can further reduce variability. The use of a well-characterized reference standard for calibration and system suitability checks is also highly recommended.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to batch-to-batch variation of this compound.

Issue 1: Inconsistent Biological Activity Between Batches
Potential Root Cause Recommended Action
Raw Material Variability Quarantine and re-test all raw materials used in the discrepant batches. Compare results to established specifications.
Process Deviation Conduct a thorough review of batch manufacturing records to identify any deviations from the established process parameters.
Improper Storage Verify that all batches were stored under the recommended conditions. Perform stability testing on retained samples.
Analytical Method Variability Re-test samples from multiple batches using a freshly prepared reference standard and calibrated equipment.
Issue 2: Differences in Purity Profiles
Potential Root Cause Recommended Action
Incomplete Reaction Optimize reaction time and temperature. Monitor reaction completion using an appropriate in-process control.
Side Product Formation Investigate the impact of raw material impurities and process parameters on the formation of side products.
Inefficient Purification Evaluate and optimize the purification process. Ensure column resins and membranes are not expired and are performing as expected.
Sample Degradation Analyze samples immediately after collection or store them under conditions that prevent degradation.

Experimental Protocols

Protocol 1: Establishing a Qualified Raw Material Program
  • Define Specifications: For each raw material, establish clear specifications for identity, purity, and any critical quality attributes.

  • Supplier Qualification: Audit potential suppliers to ensure they have robust quality systems in place. Request certificates of analysis for all incoming lots.

  • Incoming Quality Control: Perform identity and critical purity tests on a sample from each incoming lot of raw material before it is released for use in manufacturing.

  • Change Control: Implement a formal change control process for any changes to raw material suppliers or specifications.

Protocol 2: In-Process Monitoring and Control
  • Identify Critical Process Parameters (CPPs): Through risk assessment and experimental studies (e.g., Design of Experiments), identify the process parameters that have the greatest impact on this compound quality.

  • Establish Control Limits: Define acceptable ranges for each CPP.

  • Implement Monitoring: Utilize appropriate analytical techniques to monitor CPPs in real-time or at regular intervals throughout the manufacturing process.

  • Define Action Limits: Establish limits that trigger an investigation or corrective action before a deviation occurs.

Visualizing Workflow and Logic

To aid in understanding the interconnectedness of factors contributing to batch consistency, the following diagrams illustrate key workflows and logical relationships.

cluster_0 Raw Material Qualification cluster_1 Manufacturing Process cluster_2 Product Characterization Define Specifications Define Specifications Supplier Qualification Supplier Qualification Define Specifications->Supplier Qualification Incoming QC Incoming QC Supplier Qualification->Incoming QC Material Release Material Release Incoming QC->Material Release Incoming QC->Material Release Process Step 1 Process Step 1 Material Release->Process Step 1 In-Process Control 1 In-Process Control 1 Process Step 1->In-Process Control 1 Process Step 2 Process Step 2 In-Process Control 1->Process Step 2 In-Process Control 1->Process Step 2 In-Process Control 2 In-Process Control 2 Process Step 2->In-Process Control 2 Final Product Final Product In-Process Control 2->Final Product In-Process Control 2->Final Product Purity Analysis Purity Analysis Final Product->Purity Analysis Activity Assay Activity Assay Purity Analysis->Activity Assay Purity Analysis->Activity Assay Final Release Final Release Activity Assay->Final Release Activity Assay->Final Release

Caption: A high-level overview of the quality control workflow from raw material to final product release.

Batch Variation Batch Variation Raw Materials Raw Materials Raw Materials->Batch Variation Supplier Changes Supplier Changes Raw Materials->Supplier Changes Lot-to-Lot Variability Lot-to-Lot Variability Raw Materials->Lot-to-Lot Variability Process Parameters Process Parameters Process Parameters->Batch Variation Temperature Fluctuations Temperature Fluctuations Process Parameters->Temperature Fluctuations pH Shifts pH Shifts Process Parameters->pH Shifts Analytical Methods Analytical Methods Analytical Methods->Batch Variation Instrument Calibration Instrument Calibration Analytical Methods->Instrument Calibration Reagent Stability Reagent Stability Analytical Methods->Reagent Stability Operator Error Operator Error Operator Error->Batch Variation

Caption: A cause-and-effect diagram illustrating potential root causes of batch-to-batch variation.

Validation & Comparative

validating the therapeutic effect of INF 195

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis to validate the therapeutic effect of a product designated "INF 195" cannot be completed at this time, as extensive searches have not identified any specific therapeutic agent with this name. It is highly probable that "this compound" is a typographical error or an internal project code that is not publicly documented.

To proceed with a comprehensive comparison guide as requested, clarification on the precise name of the therapeutic agent is required. The initial search for "this compound" and similar terms yielded information on broad categories of drugs, such as TNF (Tumor Necrosis Factor) inhibitors and interferon-based therapies. It is possible that the intended subject of the request falls within one of these classes.

For the benefit of researchers, scientists, and drug development professionals, a detailed comparative analysis can be provided upon identification of the correct therapeutic agent. Such a guide would include:

  • Quantitative Data Summaries: Clearly structured tables comparing the efficacy and safety of the specified drug with relevant alternatives.

  • Detailed Experimental Protocols: Comprehensive methodologies for key experiments cited in the comparison, enabling reproducibility and critical evaluation.

  • Visualizations of Signaling Pathways and Workflows: Custom diagrams generated using Graphviz to illustrate mechanisms of action, experimental procedures, and logical relationships, adhering to the specified formatting requirements.

We encourage the user to provide the correct and complete name of the therapeutic agent of interest. Once the correct drug is identified, a thorough and objective comparison guide will be generated to meet the specified requirements of the audience.

Comparative Analysis: INF 195 vs. Imatinib for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "INF 195" is a hypothetical compound designation. This guide uses this compound to represent a theoretical next-generation BCR-ABL inhibitor, compared against the established standard of care, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML). The data presented for this compound is illustrative, based on published results for second and third-generation tyrosine kinase inhibitors (TKIs).

Introduction

Chronic Myeloid Leukemia (CML) is a cancer of the white blood cells characterized by the presence of the Philadelphia chromosome, a genetic abnormality resulting from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which produces a constitutively active tyrosine kinase, BCR-ABL. This abnormal kinase drives uncontrolled cell proliferation and is the primary therapeutic target in CML.[1][2]

Imatinib was the first TKI developed to specifically target the BCR-ABL kinase and revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition.[3][4] However, resistance to Imatinib, often due to point mutations in the BCR-ABL kinase domain, remains a significant clinical challenge.[1][5][6] This has spurred the development of next-generation TKIs. This guide compares the hypothetical next-generation TKI, this compound, to the first-generation standard of care, Imatinib (marketed as Gleevec®).

Mechanism of Action

Both Imatinib and the hypothetical this compound are small molecule inhibitors that target the ATP-binding site of the BCR-ABL tyrosine kinase.[4][7] By competitively blocking this site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to leukemic cell proliferation and promoting apoptosis (programmed cell death).[3][7]

The primary difference lies in their binding affinity and structural conformation. Imatinib binds to the inactive (closed) conformation of the ABL kinase domain.[5] Many resistance mutations prevent the kinase from adopting this conformation, thus reducing Imatinib's efficacy.[5] Next-generation inhibitors, represented here by this compound, are often designed to bind to both active and inactive conformations, allowing them to overcome many of the mutations that confer resistance to Imatinib.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation ADP ADP BCR_ABL->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (RAS/MAPK, JAK/STAT) pSubstrate->Downstream Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation ATP ATP ATP->BCR_ABL Inhibitor TKI (Imatinib / this compound) Inhibitor->BCR_ABL Inhibition

Figure 1. Simplified BCR-ABL signaling pathway and TKI inhibition.

Comparative Efficacy Data

The efficacy of TKIs is often measured by their IC50 value, which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates higher potency. The hypothetical this compound is designed to be more potent than Imatinib against wild-type (WT) BCR-ABL and to retain activity against common Imatinib-resistant mutations.

TargetIC50 (nM) - ImatinibIC50 (nM) - this compound (Hypothetical)Fold Improvement
Wild-Type BCR-ABL 25 - 1001 - 520-25x
T315I Mutation >10,000200 - 400>25x
P-loop Mutations (e.g., Y253H) 500 - 1,50010 - 30~50x
c-Kit 100 - 20050 - 1002x
PDGFR 50 - 15025 - 752x
Data is illustrative and compiled from typical values for first vs. second/third-generation TKIs.

Experimental Protocols

The following are standard methodologies used to generate the comparative data cited above.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a drug to inhibit the enzymatic activity of the BCR-ABL kinase.

Objective: To determine the concentration of this compound and Imatinib required to inhibit 50% of BCR-ABL kinase activity.

Methodology:

  • Enzyme & Substrate Preparation: Recombinant human ABL1 kinase domain (wild-type or mutated) is used. A synthetic peptide substrate (e.g., a biotinylated peptide derived from CrkL) is prepared.[8]

  • Assay Reaction: The kinase, substrate, and ATP are combined in a buffer solution in the wells of a 384-well plate.[9]

  • Compound Addition: this compound and Imatinib are added across a range of concentrations (e.g., 10-fold serial dilutions). A DMSO control (no inhibitor) is included.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation.[9]

  • Detection: An ADP-Glo™ Kinase Assay is often used.[9]

    • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase inhibition. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Viability/Cytotoxicity Assay

This assay measures the effect of the inhibitors on the proliferation and survival of CML cells.

Objective: To assess the potency of this compound and Imatinib in inducing cell death in BCR-ABL-positive cell lines.

Methodology:

  • Cell Culture: CML cell lines (e.g., K562 for wild-type BCR-ABL, or engineered lines expressing specific mutations) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allowed to acclimate.[10]

  • Compound Treatment: Cells are treated with various concentrations of this compound or Imatinib for a set duration (e.g., 72 hours).[11]

  • Viability Measurement (MTT Assay):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[12][13]

    • The plate is incubated for 2-4 hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.[10][13]

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[12]

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.[10] The absorbance is directly proportional to the number of viable cells.

  • Analysis: Results are expressed as a percentage of the viability of untreated control cells, and IC50 values are calculated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cells Select CML Cell Lines (e.g., K562, Mutant Lines) Seed Seed Cells into 96-well Plates Cells->Seed Drugs Prepare Serial Dilutions (this compound & Imatinib) Treat Add Drug Dilutions to Cells Drugs->Treat Seed->Treat Incubate Incubate for 72 hours (37°C, 5% CO2) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 4 hours (Formazan Formation) MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Untreated Control Read->Calculate Plot Generate Dose-Response Curves & Determine IC50 Calculate->Plot

References

A Comparative Analysis of the INF195 Infrared Thermometer and Its Analogs for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial inquiries for "INF 195" suggested a potential interest in a similarly named compound within the fields of pharmacology or drug development. However, extensive research has identified "INF195" as a specific model of a non-contact infrared thermometer manufactured by UEi Test Instruments. This guide has been adapted to provide a comparative analysis of this instrument and its relevant analogs for researchers, scientists, and drug development professionals who may require precise temperature monitoring in a laboratory setting. While concepts such as signaling pathways are not applicable to this subject, this guide will adhere to the core requirements of data-driven comparison and procedural illustration where relevant.

The UEi INF195 is a handheld infrared (IR) thermometer designed for non-contact temperature measurement. It has since been discontinued (B1498344) and replaced by the newer INF195C model.[1][2] This guide will compare the original INF195 with its direct replacement, the INF195C, and other comparable IR thermometers available on the market that are suitable for laboratory and research environments.

Quantitative Data Comparison

The following table summarizes the key technical specifications of the UEi INF195, its successor the INF195C, and two analogous models from different manufacturers, the Fluke 62 MAX+ and the Amprobe IR-712. These analogs were chosen based on their comparable feature sets and suitability for professional applications.

FeatureUEi INF195UEi INF195CFluke 62 MAX+Amprobe IR-712
Temperature Range -76°F to 1022°F (-60°C to 550°C)[1][2]-76°F to 1022°F (-60°C to 550°C)[3][4]-22°F to 1202°F (-30°C to 650°C)0°F to 1022°F (-18°C to 550°C)
Accuracy ±2.5% of reading or ±2.5°C[5]±4°F (2°C) or ±2% of reading[3]±1.0°C or ±1.0% of readingBest in class accuracy (specifics not detailed)
Distance-to-Spot Ratio 12:1[1][2][5]12:1[3][4]12:112:1
Emissivity 3 selectable levels (0.30, 0.70, 0.95)[1][2][5]3 selectable levels (0.30, 0.70, 0.95)[3]Adjustable from 0.10 to 1.00Adjustable
K-Type Thermocouple Input Yes[1][2]Yes[3][4][6]NoNo
Laser Sighting Single point8-point circular laser[6][7]Dual lasersSingle point
Additional Functions MIN/MAX, Differential, Average[1][2]MIN/MAX, Average, Differential[3][4]MIN/MAX, Average, DifferentialMAX/MIN memory
Alarms High/Low (user adjustable)[1][2]High/Low (user adjustable)[3][6]High/LowNot specified
IP Rating Not specifiedNot specifiedIP54Not specified

Methodology for Non-Contact Temperature Measurement in a Laboratory Setting

The following is a generalized protocol for obtaining accurate non-contact temperature readings of a sample or surface using an infrared thermometer like the INF195C.

Objective: To accurately measure the surface temperature of a substance or object without physical contact.

Materials:

  • Calibrated Infrared Thermometer (e.g., UEi INF195C)

  • Reference thermometer (for calibration verification, if required)

  • Material with a known emissivity (for emissivity setting verification)

Procedure:

  • Power On and Acclimatize: Power on the infrared thermometer and allow it to stabilize to the ambient room temperature for a minimum of 30 minutes to avoid thermal shock and ensure accurate readings.

  • Set Emissivity: Determine the emissivity of the target surface. For common organic materials and non-metallic surfaces, an emissivity of 0.95 is often appropriate. For shiny or metallic surfaces, a lower emissivity setting is required. The INF195 and INF195C offer preset levels (0.30, 0.70, 0.95) to accommodate different material types.[1][2]

  • Aim and Measure:

    • Aim the thermometer at the target surface, ensuring the laser sight is directed at the precise point of interest. The INF195C's circular laser is designed to clearly indicate the measured area.[7]

    • Be mindful of the distance-to-spot ratio (12:1 for the INF195 series). This means that at a distance of 12 inches, the measured spot size will be 1 inch in diameter.[1][2] Ensure the target is larger than the spot size to prevent background temperatures from influencing the reading.

  • Record Data: Press and hold the trigger to scan the temperature. The display will show the current reading. Release the trigger to hold the measurement on the screen.[8] Record the temperature as required. For dynamic processes, functions such as MIN/MAX/AVG can be used to monitor temperature fluctuations over a period.

  • Contact Measurement (if applicable): For models with a K-type thermocouple input like the INF195 series, a probe can be used for direct contact measurements to verify IR readings or to measure internal temperatures.[1][2]

Visualized Workflows

The following diagrams illustrate the decision-making process for accurate temperature measurement and a typical experimental workflow.

Measurement_Decision_Process Diagram 1: Measurement Decision Process start Start: Need Temperature Measurement contact_allowed Is direct contact with the sample permissible? start->contact_allowed use_probe Use K-Type Thermocouple Probe contact_allowed->use_probe Yes use_ir Use Infrared (Non-Contact) Measurement contact_allowed->use_ir No record Record Temperature use_probe->record surface_type What is the surface type? use_ir->surface_type set_emissivity Set appropriate emissivity on IR thermometer (e.g., 0.95 for organic, lower for metallic) surface_type->set_emissivity aim_measure Aim at target, ensuring spot size is smaller than the target area set_emissivity->aim_measure aim_measure->record

Caption: Decision workflow for choosing the appropriate temperature measurement method.

Experimental_Workflow Diagram 2: Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_prep Acclimatize IR Thermometer to Ambient Temperature set_params Set Emissivity on Thermometer instrument_prep->set_params sample_prep Prepare Sample (e.g., cell culture, chemical reaction) measure_temp Measure Temperature at Time Point X sample_prep->measure_temp set_params->measure_temp log_data Log Data Point measure_temp->log_data log_data->measure_temp Repeat for subsequent time points analyze_data Analyze Temperature Profile Over Time log_data->analyze_data

Caption: A typical workflow for time-course temperature monitoring in a lab setting.

References

A Comparative Guide to INF 195 and Other NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has led to a surge in the development of small molecule inhibitors targeting this pathway. This guide provides a comparative overview of INF 195, a novel NLRP3 inhibitor, and other well-characterized inhibitors of the NLRP3 inflammasome, including the benchmark compound MCC950 and others. The information is intended to assist researchers and drug development professionals in making informed decisions for their studies.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. A priming signal, often from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). An activation signal, such as ATP or nigericin (B1684572), then triggers the assembly of the inflammasome complex, leading to the activation of caspase-1. Activated caspase-1 cleaves pro-IL-1β and pro-gasdermin D (GSDMD), resulting in the release of the pro-inflammatory cytokine IL-1β and the induction of pyroptotic cell death.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1b_gene pro-IL-1β gene NFkB->pro_IL1b_gene upregulates NLRP3_gene NLRP3 gene NFkB->NLRP3_gene upregulates pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive Stimuli ATP, Nigericin, etc. Stimuli->NLRP3_inactive activates NLRP3_active NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_inactive->NLRP3_active assembles with ASC and pro_caspase1 pro-caspase-1 NLRP3_active->pro_caspase1 recruits caspase1 Caspase-1 (active) caspase1->pro_IL1b cleaves pro_GSDMD pro-GSDMD caspase1->pro_GSDMD cleaves pro_caspase1->caspase1 cleaves IL1b IL-1β (secreted) pro_IL1b->IL1b GSDMD GSDMD-N pore pro_GSDMD->GSDMD pyroptosis Pyroptosis GSDMD->pyroptosis inhibitor This compound, MCC950, etc. inhibitor->NLRP3_active inhibit assembly

Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibitor action.

Quantitative Comparison of NLRP3 Inhibitors

The following table summarizes the available quantitative data for this compound and other selected NLRP3 inhibitors. It is important to note that the inhibitory concentrations are influenced by the specific cell type, stimulus, and assay conditions used. Direct head-to-head comparative studies for all compounds are limited.

InhibitorTarget PathwayIn Vitro PotencyCell TypeKey Findings & References
This compound NLRP3 InflammasomeEC50: 0.15 µM (for IL-1β release and pyroptosis inhibition)[1]Human macrophagesReduces infarct size and IL-1β levels in an ex vivo model of myocardial ischemia/reperfusion injury at 5-10 µM.[2]
MCC950 NLRP3 InflammasomeIC50: ~7.5-8.1 nM (for IL-1β release)[3]Mouse Bone Marrow-Derived Macrophages (BMDMs), Human Monocyte-Derived Macrophages (HMDMs)A potent and selective NLRP3 inhibitor, widely used as a benchmark compound.[3] Does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[4]
CY-09 NLRP3 InflammasomeIC50: 1-10 µM (for caspase-1 activation and IL-1β secretion)Lipopolysaccharide (LPS)-primed Bone Marrow-Derived Macrophages (BMDMs)A direct NLRP3 inhibitor with demonstrated in vivo efficacy.
OLT1177 (Dapansutrile) NLRP3 Inflammasome~1 µM (for inhibition of IL-1β release)Human monocytesAn orally bioavailable and selective NLRP3 inhibitor that has been evaluated in clinical trials.
Tranilast NLRP3 InflammasomeNot specifiedNot specifiedSuppresses NLRP3 oligomerization and subsequent inflammasome assembly.

Experimental Methodologies

Standardized experimental protocols are crucial for the accurate comparison of inhibitor efficacy. Below is a detailed methodology for a key in vitro assay used to characterize NLRP3 inhibitors.

In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)

This assay is a primary method for quantifying the potency of NLRP3 inhibitors by measuring the secretion of mature IL-1β from immune cells.

1. Cell Culture and Differentiation:

  • Human monocytic cell lines, such as THP-1 cells, are a commonly used and reliable model.

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To differentiate THP-1 monocytes into a macrophage-like state, seed the cells in a 96-well plate and treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

2. Inflammasome Priming (Signal 1):

  • After differentiation, replace the medium with fresh, serum-free medium.

  • Prime the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2. This step upregulates the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

  • Prepare serial dilutions of the test inhibitor (e.g., this compound, MCC950) in cell culture medium.

  • After the priming step, add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 1 hour at 37°C.

4. Inflammasome Activation (Signal 2):

  • Add an NLRP3 activator, such as nigericin (to a final concentration of 10 µM) or ATP (to a final concentration of 5 mM), to all wells except for the negative control wells.

  • Incubate for 1 hour at 37°C.

5. Endpoint Analysis:

  • Centrifuge the 96-well plate to pellet the cells.

  • Carefully collect the cell culture supernatant.

  • Quantify the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

Experimental_Workflow cluster_setup Assay Setup cluster_analysis Data Analysis start Start cell_culture 1. Cell Culture & Differentiation (e.g., THP-1 cells + PMA) start->cell_culture priming 2. Priming (Signal 1) (e.g., LPS for 3-4h) cell_culture->priming inhibitor_treatment 3. Inhibitor Treatment (e.g., this compound, MCC950 for 1h) priming->inhibitor_treatment activation 4. Activation (Signal 2) (e.g., Nigericin/ATP for 1h) inhibitor_treatment->activation supernatant_collection 5. Supernatant Collection activation->supernatant_collection elisa 6. IL-1β Quantification (ELISA) supernatant_collection->elisa data_analysis 7. Data Analysis (IC50 Calculation) elisa->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the in vitro evaluation of NLRP3 inhibitors.

Selectivity of NLRP3 Inhibitors

A critical aspect of a high-quality NLRP3 inhibitor is its selectivity. An ideal inhibitor should not interfere with other inflammasome pathways or essential cellular processes, which helps to minimize off-target effects.

Inhibitor_Selectivity cluster_inflammasomes Inflammasome Pathways NLRP3 NLRP3 AIM2 AIM2 NLRC4 NLRC4 NLRP1 NLRP1 inhibitor Selective Inhibitor (e.g., MCC950, this compound) inhibitor->NLRP3 Inhibits

Caption: Logical diagram illustrating the selectivity of an ideal NLRP3 inflammasome inhibitor.

References

Comparative Activity of miR-195 in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Activity of microRNA-195 Across Diverse Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional activity of microRNA-195 (miR-195) in various cancer cell lines. Emerging evidence highlights miR-195 as a critical tumor suppressor, exhibiting inhibitory effects on cell proliferation, migration, and invasion across a spectrum of cancers. This document summarizes key experimental findings, details relevant signaling pathways, and provides standardized protocols for assessing miR-195 activity.

The functional impact of miR-195 has been investigated in numerous cancer cell lines, consistently demonstrating its role in tumor suppression. The following table summarizes the observed effects of miR-195 overexpression in different cancer contexts.

Cancer TypeCell Line(s)Key Effects of miR-195 OverexpressionValidated Target Gene(s)Reference(s)
Glioblastoma U87, U251Arrests cell cycle progression, represses cellular invasion.E2F3, CCND3[1]
Hepatocellular Carcinoma (HCC) HepG2, Huh7, PLC/PRF/5, SMMC-7721, SK-HEP-1, MHCC-97H, MHCC-97L, Hep3BInhibits cell proliferation and tumorigenicity.AEG-1, CyclinD1, CDK6, E2F3[2]
Cervical Cancer HeLa, C33A, SiHa, CaSkiInhibits cell proliferation, migration, and invasion.HDGF, CCND2, MYB[3][4]
Colorectal Cancer (CRC) SW480, SW620Inhibits cell viability, arrests cells in G2/M phase.FGF2, CARM1[1]
Breast Cancer MCF-7, MDA-MB-231Inhibits cell proliferation, migration, and invasion.FASN, HMGCR, ACACA, CYP27B1[5][6]
Non-Small Cell Lung Cancer (NSCLC) A549, H1299Suppresses cell proliferation, migration, and invasion.HDGF, MYB, IGF1R[7][8]
Osteosarcoma U2OSInhibits cell invasion and migration.FASN[1]
Renal Cell Carcinoma (RCC) ACHNSuppresses proliferation, migration, invasion, and promotes apoptosis.VEGFR2[1]
Oral Squamous Cell Carcinoma (OSCC) SCC-9, SCC-25Reduces proliferation and invasion.CDC42[7]

Signaling Pathways Modulated by miR-195

miR-195 exerts its tumor-suppressive functions by targeting key components of various oncogenic signaling pathways. The diagram below illustrates the central role of miR-195 in regulating these pathways.

miR195_Signaling_Pathways cluster_upstream miR-195 cluster_downstream Target Genes & Signaling Pathways cluster_proliferation Cell Proliferation & Cycle cluster_invasion Invasion & Metastasis cluster_metabolism Metabolism cluster_pathways Affected Signaling Pathways miR195 miR-195 CCND1 CCND1 miR195->CCND1 CDK6 CDK6 miR195->CDK6 E2F3 E2F3 miR195->E2F3 MYB MYB miR195->MYB VEGFA VEGFA miR195->VEGFA FGF2 FGF2 miR195->FGF2 HDGF HDGF miR195->HDGF FASN FASN miR195->FASN HMGCR HMGCR miR195->HMGCR PI3K_AKT PI3K/Akt/mTOR CCND1->PI3K_AKT CDK6->PI3K_AKT E2F3->PI3K_AKT Raf_MEK_ERK Raf/MEK/ERK VEGFA->Raf_MEK_ERK Wnt Wnt/β-catenin FGF2->Wnt

Caption: miR-195 targets multiple oncogenes, impacting key cancer-related signaling pathways.

Experimental Protocols

To facilitate the cross-validation of miR-195 activity, this section provides standardized protocols for key experimental assays.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the functional role of miR-195 in a chosen cell line.

Experimental_Workflow cluster_assays Functional Assays cluster_target_validation Target Gene Validation start Select Cancer Cell Line transfection Transfect with miR-195 mimic or inhibitor start->transfection qRT_PCR qRT-PCR: Validate miR-195 overexpression/ inhibition transfection->qRT_PCR MTT MTT Assay (Cell Viability) transfection->MTT Migration Migration/Invasion Assay transfection->Migration Luciferase Luciferase Reporter Assay transfection->Luciferase WesternBlot Western Blot (Protein Expression) transfection->WesternBlot

References

Independent Verification of INF 195 Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel NLRP3 inhibitor, INF 195, with other alternatives, supported by available experimental data. This analysis is based on a comprehensive review of published research.

Comparative Performance of NLRP3 Inhibitors

This compound is a novel small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Its performance, based on available data, is compared with other known NLRP3 inhibitors in the table below. The data highlights the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for the inhibition of Interleukin-1β (IL-1β) release, a key downstream effector of NLRP3 activation.

InhibitorTargetEC50/IC50 (IL-1β Release)Cell TypeNoteworthy Findings
This compound NLRP30.15 µM (EC50)[1]MacrophagesCardioprotective at 5-10 µM in an ex vivo model of myocardial ischemia/reperfusion injury.[2]
MCC950 NLRP3~8 nM (IC50)Mouse Bone Marrow-Derived Macrophages (BMDMs)A widely used and potent NLRP3 inhibitor.[3]
Compound 7 NLRP335 nM (IC50)Not SpecifiedA novel, potent, and orally bioavailable NLRP3 inhibitor.[3]
OLT1177 (Dapansutrile) NLRP3--Clinically evaluated with a demonstrated safety profile in humans.
Oridonin NLRP3--A natural product with NLRP3 inhibitory activity.
Parthenolide NLRP3--A sesquiterpenoid lactone with anti-inflammatory properties, including NLRP3 inhibition.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the NLRP3 inflammasome.[1] Research suggests that it targets the NACHT domain of the NLRP3 protein, which is essential for its oligomerization and activation. By binding to this domain, this compound is thought to stabilize an inactive conformation of the NLRP3 protein, thereby preventing the assembly of the inflammasome complex. This, in turn, blocks the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard and published procedures for the evaluation of NLRP3 inhibitors.

In Vitro NLRP3 Inhibition Assay

This protocol outlines the steps to determine the in vitro inhibitory activity of a compound on the NLRP3 inflammasome in macrophages.

  • Cell Culture and Differentiation:

    • Culture human monocytic cell lines (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Differentiate the monocytes into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Inflammasome Priming and Inhibition:

    • Prime the differentiated macrophages with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

    • Following priming, replace the medium and add the test inhibitor (e.g., this compound) at various concentrations. Incubate for 1 hour.

  • NLRP3 Activation and Cytokine Measurement:

    • Activate the NLRP3 inflammasome by adding a stimulus such as ATP (5 mM) or nigericin (B1684572) (10 µM) for 1 hour.

    • Collect the cell culture supernatants and measure the concentration of released IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of the inhibitor.

    • Determine the EC50 or IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Ex Vivo Myocardial Ischemia/Reperfusion Injury Model

This protocol describes an ex vivo model to assess the cardioprotective effects of a compound against ischemia/reperfusion injury using an isolated heart perfusion system (Langendorff apparatus).

  • Heart Isolation and Perfusion:

    • Anesthetize the experimental animal (e.g., mouse or rat) and surgically remove the heart.

    • Mount the heart on a Langendorff apparatus and initiate retrograde perfusion through the aorta with an oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization and Treatment:

    • Allow the heart to stabilize for a period of 20-30 minutes.

    • Perfuse the heart with the buffer containing the test compound (e.g., this compound at 5, 10, or 20 µM) for a specified duration before inducing ischemia.[2]

  • Induction of Ischemia and Reperfusion:

    • Induce global ischemia by stopping the perfusion for 30 minutes.

    • Initiate reperfusion by restoring the flow of the oxygenated buffer for 60-120 minutes.

  • Assessment of Myocardial Injury:

    • At the end of the reperfusion period, perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • Slice the heart and measure the infarct size as a percentage of the total ventricular area.

    • Collect the cardiac tissue homogenates to measure the levels of inflammatory markers such as IL-1β and caspase-1 by ELISA.[2]

Visualizing the NLRP3 Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the NLRP3 inflammasome signaling pathway, the mechanism of inhibition, and the experimental workflow.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_Signal1 Priming (Signal 1) cluster_Signal2 Activation (Signal 2) cluster_Downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR / TNFR PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB Pro_IL1B_NLRP3 ↑ pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1B_NLRP3 NLRP3_inactive NLRP3 (inactive) Pro_IL1B_NLRP3->NLRP3_inactive provides inactive protein Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3->Pro_IL1B provides substrate Stimuli ATP, Toxins, Crystals Ion_Flux K+ Efflux Stimuli->Ion_Flux Ion_Flux->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active conformational change Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage Casp1->Pro_IL1B cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis IL1B Mature IL-1β Pro_IL1B->IL1B

Caption: The two-signal model of NLRP3 inflammasome activation.

Inhibition_Mechanism Mechanism of this compound Inhibition NLRP3_inactive NLRP3 (inactive) NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation Signal Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome NLRP3_active->Inflammasome block X INF195 This compound INF195->NLRP3_inactive binds & stabilizes

Caption: this compound stabilizes the inactive state of NLRP3.

Experimental_Workflow In Vitro NLRP3 Inhibition Assay Workflow start Start: Differentiate Macrophages prime Prime with LPS (Signal 1) start->prime inhibit Add this compound (or other inhibitor) prime->inhibit activate Activate with ATP/Nigericin (Signal 2) inhibit->activate measure Measure IL-1β Release (ELISA) activate->measure end End: Determine IC50 measure->end

References

Unidentified Compound: INF 195 Benchmarking Halted

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to compile a comprehensive comparison guide for the compound designated "INF 195" have been suspended due to the inability to identify a chemical or biological entity with this identifier in publicly available scientific and commercial databases. Initial searches for "this compound" predominantly returned information related to an infrared thermometer, indicating a potential misinterpretation of the query or the use of an internal, non-public designation.

Further investigation into variations of the term yielded references to unrelated biological molecules, including the broadly neutralizing antibody "8ANC195" involved in HIV-1 research, "microRNA-195" (miR-195) studied in the context of glioblastoma, and a set of "195 novel lncRNAs" identified in Hepatitis E virus research. None of these entities align with the typical profile of a small molecule drug or compound that would be benchmarked against competitors in the manner requested.

Without a clear identification of this compound, including its chemical structure, biological target, and mechanism of action, it is not feasible to:

  • Identify relevant competitor compounds for a meaningful comparison.

  • Source experimental data on its performance metrics.

  • Detail relevant signaling pathways and experimental protocols.

To proceed with the creation of the requested comparison guides, the following information regarding this compound is essential:

  • Chemical Identity: The formal chemical name, CAS number, or structure of the compound.

  • Biological Target: The specific protein, enzyme, or pathway that this compound is designed to modulate.

  • Therapeutic Area: The intended disease or biological process for which this compound is being developed.

Upon provision of this clarifying information, a thorough and objective benchmarking analysis against appropriate competitor compounds can be initiated, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Head-to-Head Comparison: INF 195 vs. Compound Y for Advanced NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following comparison guide is a hypothetical example created to demonstrate data presentation and reporting for a scientific audience. "INF 195" and "Compound Y" are fictional compounds. All data, experimental protocols, and results are illustrative and not based on real-world studies.

This guide provides a comprehensive head-to-head comparison of two novel kinase inhibitors, this compound and Compound Y, for the potential treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR).

Biochemical Potency and Selectivity

A series of biochemical assays were conducted to determine the inhibitory activity and selectivity of this compound and Compound Y against wild-type and mutant forms of EGFR, as well as a panel of other related kinases.

Table 1: In Vitro Kinase Inhibition Profile
CompoundEGFR (L858R) IC₅₀ (nM)EGFR (Exon 19 Del) IC₅₀ (nM)EGFR (WT) IC₅₀ (nM)Kinase Z IC₅₀ (nM)
This compound 1.21.598.5>10,000
Compound Y 5.86.275.3850

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds was assessed using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human EGFR protein (wild-type, L858R, or exon 19 deletion) was incubated with the test compound at varying concentrations for 20 minutes at room temperature in a kinase reaction buffer. The enzymatic reaction was initiated by the addition of ATP and a biotinylated peptide substrate. The reaction was allowed to proceed for 60 minutes and then stopped by the addition of a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). The TR-FRET signal was read on a microplate reader. IC₅₀ values were calculated from the resulting dose-response curves using a four-parameter logistic fit.

Cellular Activity in NSCLC Models

The anti-proliferative effects of this compound and Compound Y were evaluated in human NSCLC cell lines expressing different EGFR mutations.

Table 2: Cellular Potency in NSCLC Cell Lines
Cell Line (EGFR Status)CompoundGI₅₀ (nM) - 72hApoptosis (% of control) at 100 nM
NCI-H1975 (L858R/T790M) This compound 25.465.2%
Compound Y 150.822.1%
PC-9 (Exon 19 Del) This compound 8.178.5%
Compound Y 35.245.3%

GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocol: Cell Proliferation Assay

NSCLC cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound or Compound Y. After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. Luminescence was recorded using a plate reader, and the GI₅₀ values were determined by plotting the percentage of growth inhibition against the log concentration of the compound.

Experimental Protocol: Apoptosis Assay

Cells were treated with the respective compounds at a concentration of 100 nM for 48 hours. Apoptosis was quantified using a Caspase-Glo® 3/7 Assay. This assay measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis. The luminescent signal, proportional to the amount of caspase activity, was measured using a luminometer.

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound and Compound Y was evaluated in a mouse xenograft model using the PC-9 cell line.

Table 3: In Vivo Efficacy in PC-9 Xenograft Model
Treatment Group (Dose)Tumor Growth Inhibition (TGI) at Day 21Mean Tumor Volume (mm³) at Day 21
Vehicle Control 0%1502 ± 125
This compound (10 mg/kg, QD) 92%120 ± 45
Compound Y (20 mg/kg, QD) 65%525 ± 98

QD: once daily oral administration.

Experimental Protocol: Xenograft Study

Female athymic nude mice were subcutaneously implanted with 5 x 10⁶ PC-9 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. This compound, Compound Y, or a vehicle control were administered orally once daily for 21 days. Tumor volumes were measured twice weekly with calipers. The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Signaling Pathway and Workflow Diagrams

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound or Compound Y Inhibitor->EGFR

Caption: EGFR signaling pathway and point of inhibition.

Diagram 2: Experimental Workflow for In Vivo Efficacy

InVivo_Workflow cluster_treatment 21-Day Treatment Period A 1. Cell Culture (PC-9 NSCLC cells) B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth (to 150-200 mm³) B->C D 4. Randomization into Treatment Groups C->D E Group 1: Vehicle Control (QD) D->E F Group 2: This compound (10 mg/kg, QD) D->F G Group 3: Compound Y (20 mg/kg, QD) D->G H 5. Tumor Volume Measurement (2x/week) E->H F->H G->H I 6. Data Analysis (TGI Calculation) H->I

Caption: Workflow for the mouse xenograft efficacy study.

On-Target Efficacy of miR-195 in Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of microRNA-195 (miR-195) in glioblastoma, a highly aggressive form of brain cancer. Drawing from experimental data, this document outlines the tumor-suppressive functions of miR-195, comparing its performance with other relevant microRNAs and providing detailed experimental protocols for key validation assays.

Executive Summary

MicroRNA-195 (miR-195) has emerged as a significant tumor suppressor in glioblastoma, where its expression is frequently downregulated. This guide confirms the on-target effects of miR-195, which primarily involve the inhibition of cell proliferation and invasion. Experimental evidence demonstrates that miR-195 exerts its anti-tumorigenic functions by directly targeting the cell cycle regulator E2F3 and the cell invasion mediator Cyclin D3 (CCND3). Overexpression of miR-195 leads to a significant arrest of the cell cycle at the G1/S transition and a marked reduction in the invasive capacity of glioblastoma cells. This guide presents the quantitative data supporting these findings, details the methodologies for reproducing these experiments, and illustrates the underlying signaling pathways.

Comparative Performance of miR-195

The on-target effects of miR-195 in glioblastoma have been quantified in several studies. For a comprehensive comparison, its performance is presented alongside let-7, another well-established tumor-suppressive microRNA in glioblastoma.

Table 1: On-Target Effects on Glioblastoma Cell Proliferation
MicroRNACell Line(s)Proliferation Inhibition (Method)Key Target(s)Reference
miR-195 LN18, T98G41.6% - 45.5% reduction in BrdUrd incorporationCyclin D1, Cyclin E1[1]
miR-195 U87MG, LN-308Significant arrest of cell cycle at G1/S transitionE2F3, CCND3[2][3]
let-7 U251, U87Reduced in-vitro proliferationRAS oncogenes[4]
Table 2: On-Target Effects on Glioblastoma Cell Invasion
MicroRNACell Line(s)Invasion Inhibition (Method)Key Target(s)Reference
miR-195 U87MG, LN-308Significantly repressed cellular invasionCCND3[2][5]
let-7 U251, U87Reduced in-vitro migrationRAS oncogenes[4]
Table 3: Downregulation of Target Gene Expression by miR-195
Target GeneCell Line(s)Method of QuantificationFold Change in Protein ExpressionReference
E2F3 U87MG, LN-308, A172, LN-229Western BlotSignificantly downregulated[2]
CCND3 U87MG, LN-308, A172, LN-229Western BlotSignificantly downregulated[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of miR-195 in Glioblastoma

miR195_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_proliferation Cell Proliferation cluster_invasion Cell Invasion miR_195 miR-195 E2F3 E2F3 miR_195->E2F3 Inhibits CCND3 CCND3 miR_195->CCND3 Inhibits Cell_Cycle_Progression G1/S Transition E2F3->Cell_Cycle_Progression p27_Kip1 Cytoplasmic p27(Kip1) CCND3->p27_Kip1 Cell_Invasion Cell Invasion p27_Kip1->Cell_Invasion

Caption: The signaling pathway of miR-195 in glioblastoma.

Experimental Workflow: Target Validation and Functional Assays

experimental_workflow cluster_validation Target Validation cluster_functional_assays Functional Assays Luciferase_Assay Luciferase Reporter Assay (Validates direct binding of miR-195 to E2F3 and CCND3 3'UTRs) Transfection Transfect Glioblastoma Cells (miR-195 mimic vs. control) Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Transfection->Proliferation_Assay Invasion_Assay Cell Invasion Assay (e.g., Transwell) Transfection->Invasion_Assay Western_Blot Western Blot (Quantify E2F3 & CCND3 protein) Transfection->Western_Blot

Caption: Workflow for validating miR-195 targets and functions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Luciferase Reporter Assay for Target Validation

This assay is used to confirm the direct binding of miR-195 to the 3'-untranslated regions (3'-UTRs) of its target genes, E2F3 and CCND3.

  • Vector Construction: The 3'-UTR sequences of human E2F3 and CCND3 containing the putative miR-195 binding sites are cloned into a luciferase reporter vector (e.g., pGL3). A mutant version of the 3'-UTR with alterations in the miR-195 seed region is also created as a negative control.

  • Cell Culture and Transfection: Human glioblastoma cell lines (e.g., U87MG) are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 24-well plates and co-transfected with the luciferase reporter vector (wild-type or mutant) and either a miR-195 mimic or a negative control miRNA using a lipofection reagent.

  • Luciferase Activity Measurement: After 48 hours of incubation, cell lysates are collected, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

  • Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-195 mimic compared to controls indicates direct targeting.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell metabolic activity and is used to determine the effect of miR-195 on glioblastoma cell proliferation.

  • Cell Seeding and Transfection: Glioblastoma cells are seeded in 96-well plates. After 24 hours, cells are transfected with miR-195 mimics or a negative control.

  • MTT Incubation: At desired time points post-transfection (e.g., 24, 48, 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell proliferation is calculated relative to the control group. A decrease in absorbance in miR-195-transfected cells indicates inhibition of proliferation.

Transwell Cell Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

  • Chamber Preparation: Transwell inserts with 8.0-µm pore size are coated with Matrigel and placed in a 24-well plate.

  • Cell Seeding: Glioblastoma cells, previously transfected with miR-195 mimics or a negative control, are seeded in the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing 10% FBS as a chemoattractant.

  • Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

  • Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet. The number of invading cells is counted under a microscope in several random fields.

  • Data Analysis: The percentage of invasion is calculated by comparing the number of invading cells in the miR-195 group to the control group. A lower number of stained cells in the miR-195 group indicates inhibition of invasion.

Conclusion

The data presented in this guide strongly support the on-target effects of miR-195 as a potent tumor suppressor in glioblastoma. Its ability to concurrently inhibit cell proliferation and invasion through the direct targeting of E2F3 and CCND3 highlights its therapeutic potential. The provided experimental protocols offer a framework for the validation and further investigation of miR-195 and other microRNA-based therapeutics in the context of glioblastoma research and drug development.

References

Safety Operating Guide

Proper Disposal and Handling of TMP195 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, are critical for ensuring laboratory safety and regulatory compliance.[1] This guide provides a comprehensive overview of the necessary procedures for the safe disposal of TMP195, encompassing immediate safety precautions, step-by-step disposal instructions, and spill management protocols. Adherence to these guidelines is essential to minimize exposure risks and protect the environment.

TMP195 Chemical and Physical Properties

A summary of the key quantitative data for TMP195 is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₂₃H₁₉F₃N₄O₃
Molecular Weight456.42 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO (up to 50 mM)
Storage (Solid)Store at -20°C for up to 3 years[1]
Storage (in Solvent)Store at -80°C[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle TMP195 with the appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): Always wear the following PPE when handling TMP195:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).[1]

  • Body Protection: An impervious lab coat or clothing.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that a safety shower and eye wash station are readily accessible.[1]

Handling Recommendations:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where TMP195 is handled.[1]

Step-by-Step Disposal Procedure for TMP195

The disposal of TMP195 must be carried out in a manner that ensures safety and regulatory compliance. All waste containing TMP195 should be treated as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Place any unused or expired solid TMP195 into a clearly labeled, sealed container designated for hazardous chemical waste. Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in this container.[1]

  • Liquid Waste: Collect all solutions containing TMP195 in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[1]

Step 2: Labeling The waste container must be labeled with "Hazardous Waste," the full chemical name "TMP195," and any other identifiers required by your institution's environmental health and safety (EHS) department.[1]

Step 3: Storage and Disposal Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (Unused TMP195, Contaminated Materials) sealed_container Seal in a Labeled Hazardous Waste Container solid_waste->sealed_container liquid_waste Liquid Waste (TMP195 Solutions) liquid_waste->sealed_container storage Store in Designated Area sealed_container->storage disposal Dispose via EHS or Licensed Contractor storage->disposal

TMP195 Disposal Workflow

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Immediate Action: Evacuate non-essential personnel from the immediate area.[1]

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

  • Collection: Place the contained material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol), followed by a thorough wash.[1]

References

Essential Safety and Handling Protocols for Novel Compound INF 195

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "INF 195" does not correspond to a recognized chemical substance in publicly available scientific literature or safety databases. The following guidance is a comprehensive framework based on best practices for handling novel, uncharacterized, or potent research compounds.[1][2] Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment and consult the Safety Data Sheet (SDS) before any handling, storage, or disposal.[3][4] If an SDS is not available for a newly synthesized compound, the substance must be assumed to be hazardous and handled with maximum precaution.[5]

This guide provides essential procedural information to establish safe operational and disposal plans, ensuring the protection of all laboratory personnel.

Hazard Assessment and Precautionary Principle

Before beginning any work, a comprehensive risk assessment is mandatory.[2][6] In the absence of specific data for this compound, the precautionary principle must be applied, treating the compound as potentially potent and hazardous.[2]

Key Steps for Hazard Assessment:

  • Information Gathering: Review all available data. For a novel compound, analyze the properties of structural analogs and precursor materials to anticipate potential hazards.[2]

  • Assume High Potency: Until proven otherwise, handle this compound as a substance that could be toxic, carcinogenic, mutagenic, or a reproductive toxin at low doses.[2][5]

  • Identify Routes of Exposure: The primary routes of exposure for laboratory chemicals are inhalation, skin absorption, ingestion, and injection.[7][8] All procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure.[7][9] For a novel compound of unknown toxicity, a comprehensive PPE ensemble is required. The following table summarizes recommended PPE for various laboratory activities involving this compound.

Activity Respiratory Protection Hand Protection Body Protection Eye/Face Protection
Storage & Transport Not typically required unless potential for aerosolization exists.Single pair of nitrile gloves.Lab coat, closed-toe shoes.Safety glasses with side shields.[2]
Weighing of Powders Powered Air-Purifying Respirator (PAPR) or N95/FFP2 minimum.[9]Double nitrile gloves.[2]Disposable coveralls or gown with tight cuffs.[2][9]Chemical splash goggles and face shield.[2]
Solution Preparation Use within a certified chemical fume hood.[10][11]Double nitrile gloves.Chemical-resistant lab coat.[11]Chemical splash goggles.[2]
Conducting Reactions Use within a certified chemical fume hood or glove box.[2]Double nitrile gloves (select material based on all reactants).Chemical-resistant lab coat.Safety glasses or goggles as per risk assessment.
Waste Disposal As required by waste contents (e.g., volatile solvents).Double nitrile gloves.Lab coat.Chemical splash goggles.[2]

This table provides general recommendations that should be adapted based on a specific risk assessment.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling potent or unknown compounds.[9] All manipulations of this compound, especially of powders, should be performed within a designated area, such as a certified chemical fume hood or a containment glove box, to minimize exposure risk.[2][12]

Phase 1: Preparation

  • Designate Area: Cordon off a specific area for handling this compound.[2] Ensure the work surface is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before introducing this compound to the area.

  • Verify Engineering Controls: Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.[11]

  • Don PPE: Put on all required PPE in the correct sequence in a clean area before entering the designated handling zone.[9]

Phase 2: Execution

  • Weighing and Transfer: Perform all manipulations of solid this compound within a containment device (e.g., ventilated balance enclosure or glove box) to prevent dust generation.[2] Use the smallest quantity necessary for the experiment.

  • Solution Preparation: Add solid this compound to the solvent slowly and carefully to avoid splashing. Keep containers covered whenever possible.[2]

  • Spill Management: Keep a chemical spill kit appropriate for the materials in use readily accessible. In the event of a spill, alert colleagues, evacuate the immediate area if necessary, and clean the spill according to established procedures, working from the outside in.[9][10] All materials used for cleanup must be treated as hazardous waste.[13]

Phase 3: Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment with a suitable solvent or validated cleaning agent.[2][9]

  • Waste Segregation: Ensure all waste streams (solid, liquid, sharps) are correctly segregated into clearly labeled, sealed hazardous waste containers.[1]

  • Doff PPE: Remove PPE carefully in the designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[11]

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Handling p1 Don Appropriate PPE p2 Verify Fume Hood Operation p1->p2 p3 Prepare Designated Workspace p2->p3 e1 Weigh this compound Powder in Ventilated Enclosure p3->e1 Proceed to Handling e2 Prepare Stock Solution e1->e2 e3 Perform Experiment e2->e3 c1 Decontaminate Surfaces and Equipment e3->c1 Experiment Complete c2 Segregate & Dispose of Waste c1->c2 c3 Doff PPE c2->c3

Caption: Workflow for the safe handling of this compound.

G This compound This compound Receptor A Receptor A This compound->Receptor A Inhibits Kinase B Kinase B Receptor A->Kinase B Kinase C Kinase C Kinase B->Kinase C Transcription Factor D Transcription Factor D Kinase C->Transcription Factor D Gene Expression Gene Expression Transcription Factor D->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.